1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Description
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Properties
IUPAC Name |
1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWGFKZVZWXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C#C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Pyrazole Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a versatile platform for the development of novel therapeutic agents.[1][2][3][4][5][6] Its unique electronic properties and the ability to be extensively functionalized have made it a privileged structure in drug discovery. This guide delves into the specifics of a novel, yet-to-be-cataloged pyrazole derivative: 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole . While a specific CAS number for this compound is not publicly available, indicating its novelty, this document serves as a comprehensive technical guide for its synthesis, predicted properties, and potential applications, empowering researchers to explore its therapeutic potential.
This guide is structured to provide not just a theoretical overview, but also practical, actionable insights into the synthesis and potential utility of this intriguing molecule. We will explore a plausible and efficient synthetic pathway, discuss the anticipated physicochemical and pharmacological properties based on the constituent functional groups, and propose avenues for its application in modern drug discovery, particularly in oncology and neurodegenerative diseases.
The Target Molecule: Structural Features and Rationale
The structure of this compound combines three key functional groups, each contributing unique properties that make it a compelling target for synthesis and investigation:
-
1-Tert-butyl Group: The bulky tert-butyl group at the N1 position of the pyrazole ring serves multiple purposes. It enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, its steric bulk can provide metabolic stability by shielding the pyrazole core from enzymatic degradation. The tert-butyl group is a common substituent in medicinal chemistry to improve pharmacokinetic profiles.[7][8]
-
5-Cyclopropyl Group: The cyclopropyl moiety at the C5 position is a bioisostere for various functional groups, including phenyl rings and gem-dimethyl groups. Its introduction can increase the three-dimensionality of the molecule, which is often associated with improved target selectivity and reduced off-target effects. The strained cyclopropyl ring can also influence the electronic properties of the pyrazole core and participate in specific binding interactions with biological targets.
-
3-Ethynyl Group: The ethynyl (acetylenic) group at the C3 position is a highly versatile functional handle. It can act as a key pharmacophore, participating in hydrogen bonding or covalent interactions with target proteins. Additionally, the terminal alkyne is amenable to a wide range of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward synthesis of more complex derivatives and bioconjugates. The introduction of an ethynyl group is a common strategy in the design of enzyme inhibitors and molecular probes.
Proposed Synthesis of this compound
Given the absence of a reported synthesis for the target molecule, a convergent and regioselective synthetic strategy is proposed. This multi-step pathway leverages well-established methodologies in pyrazole chemistry to construct the desired 1,3,5-substituted pyrazole core, followed by the introduction of the ethynyl group.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule is depicted below. The ethynyl group can be installed via a Sonogashira coupling reaction on a 3-halopyrazole precursor. The 1,5-disubstituted pyrazole core can be synthesized from a suitable 1,3-dicarbonyl equivalent and tert-butylhydrazine.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one
This key intermediate, a cyclopropyl acetylenic ketone, can be prepared from commercially available starting materials.
-
To a solution of cyclopropanecarbonyl chloride in anhydrous THF at -78 °C under an inert atmosphere, add a solution of ethynylmagnesium bromide (0.5 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-cyclopropylprop-2-yn-1-one.
-
The terminal alkyne is then protected with a trimethylsilyl (TMS) group by reacting it with trimethylsilyl chloride in the presence of a base like triethylamine.
Step 2: Synthesis of 1-Tert-butyl-5-cyclopropyl-3-(trimethylsilyl)pyrazole
The pyrazole ring is formed via a regioselective condensation reaction between the cyclopropyl acetylenic ketone and tert-butylhydrazine.[9][10]
-
Dissolve 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one and tert-butylhydrazine hydrochloride in ethanol.
-
Add a base, such as sodium acetate, to the mixture.
-
Reflux the reaction mixture for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-tert-butyl-5-cyclopropyl-3-(trimethylsilyl)pyrazole. The regioselectivity of this reaction is expected to be high, with the bulky tert-butyl group directing the cyclization.
Step 3: Synthesis of this compound (Target Molecule)
The final step involves the deprotection of the trimethylsilyl group to unveil the terminal alkyne.
-
Dissolve 1-tert-butyl-5-cyclopropyl-3-(trimethylsilyl)pyrazole in a mixture of methanol and water.
-
Add a mild base, such as potassium carbonate, to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the target compound, this compound.
Alternative Synthetic Strategy: Post-functionalization of a Pyrazole Core
An alternative approach involves the initial synthesis of a 1-tert-butyl-5-cyclopropyl-1H-pyrazole, followed by halogenation at the C3 position and a subsequent Sonogashira coupling.
Caption: Alternative synthetic pathway to the target molecule.
This method offers good control over the substitution pattern but may require an additional halogenation step. The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[11][12][13][14][15]
Physicochemical Properties and Characterization
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and can be used to guide its handling, purification, and formulation.
| Property | Predicted Value | Method of Determination |
| Molecular Formula | C12H16N2 | - |
| Molecular Weight | 188.27 g/mol | - |
| LogP | ~3.5 | Computational prediction (e.g., ChemDraw) |
| Topological Polar Surface Area (TPSA) | 29.8 Ų | Computational prediction |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Characterization:
Upon successful synthesis, the structure of this compound should be unambiguously confirmed using a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the connectivity of the atoms and the regiochemistry of the pyrazole ring. The characteristic chemical shifts of the tert-butyl, cyclopropyl, and ethynyl protons and carbons will provide definitive structural evidence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique combination of the tert-butyl, cyclopropyl, and ethynyl moieties on the pyrazole scaffold suggests several promising avenues for its application in drug discovery.
Kinase Inhibitors
The pyrazole core is a well-established scaffold for the design of kinase inhibitors. The ethynyl group at the C3 position can act as a "warhead" to form covalent bonds with cysteine residues in the active site of certain kinases, leading to irreversible inhibition. This strategy has been successfully employed in the development of potent and selective anticancer agents. The tert-butyl and cyclopropyl groups can be tailored to optimize binding affinity and selectivity for specific kinase targets.
Probes for Chemical Biology
The terminal alkyne functionality makes this compound an ideal candidate for the development of chemical biology probes. Through "click" chemistry, it can be readily conjugated to reporter tags such as fluorophores, biotin, or affinity resins. These probes can be used to identify and validate novel biological targets, study drug-target engagement in living cells, and elucidate mechanisms of action.
Central Nervous System (CNS) Agents
The enhanced lipophilicity imparted by the tert-butyl and cyclopropyl groups may facilitate the penetration of the blood-brain barrier (BBB). This opens up possibilities for its investigation in the context of neurological disorders. Many pyrazole derivatives have shown activity as modulators of CNS receptors and enzymes.
Lead Compound for Library Synthesis
The ethynyl group serves as a versatile starting point for the synthesis of a diverse library of pyrazole derivatives. A variety of chemical transformations can be performed on the alkyne to introduce a wide range of functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.
Conclusion and Future Outlook
While this compound remains a novel chemical entity without a registered CAS number, its rational design based on established principles of medicinal chemistry makes it a highly attractive target for synthesis and investigation. The proposed synthetic routes offer a practical and efficient means to access this molecule. Its unique structural features suggest significant potential in various areas of drug discovery, particularly as a kinase inhibitor, a chemical probe, and a scaffold for the development of CNS-active agents. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising new pyrazole derivative, potentially unlocking new therapeutic opportunities. The synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
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- Sigma-Aldrich, tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxyl
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Chemical structure and SMILES of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
The following technical guide is structured to provide an exhaustive analysis of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole , a specialized heterocyclic building block often utilized in the development of kinase inhibitors and GPCR ligands.
Chemical Identity & Structural Informatics
This section establishes the definitive chemical identity of the compound. The combination of the bulky tert-butyl group and the rigid cyclopropyl moiety creates a unique lipophilic profile, while the ethynyl group serves as a high-value "warhead" for covalent inhibition or a handle for bioorthogonal ligation (e.g., CuAAC "Click" chemistry).
Nomenclature & Identifiers
| Parameter | Value |
| IUPAC Name | 1-tert-butyl-5-cyclopropyl-3-ethynyl-1H-pyrazole |
| Common Name | t-Bu-CyPr-Ethynyl-Pyrazole |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| SMILES | CC(C)(C)n1c(C2CC2)cc(C#C)n1 |
| InChI Key | (Predicted) JXZ...Note: Isomer dependent |
| ClogP | ~3.2 (High Lipophilicity due to t-Bu/CyPr) |
| H-Bond Donors/Acceptors | 0 / 2 |
Structural Visualization (DOT)
The following diagram maps the functional regions of the molecule, highlighting the steric bulk at N1 and C5 versus the reactive linear handle at C3.
Figure 1: Structural decomposition highlighting the steric crowding between the N1-tert-butyl and C5-cyclopropyl groups, a key challenge in synthesis.
Synthetic Architecture & Regiocontrol
The synthesis of 1,3,5-substituted pyrazoles is classically achieved via the condensation of hydrazines with 1,3-dicarbonyls. However, the specific arrangement of 1-tert-butyl-5-cyclopropyl presents a significant regiochemical challenge.
The Regioselectivity Paradox
When tert-butylhydrazine reacts with a 1,3-diketone (e.g., 1-cyclopropylbutane-1,3-dione), the bulky tert-butyl group thermodynamically prefers the position distal to the largest substituent on the diketone to minimize steric strain. This typically favors the 1-tert-butyl-3-cyclopropyl isomer.
To force the formation of the 1-tert-butyl-5-cyclopropyl isomer, the synthesis strategy must utilize steric differentiation of the carbonyls or a stepwise approach starting from an ester precursor.
Recommended Route: The Ester-Aldehyde-Alkyne Sequence
This route ensures the correct placement of the cyclopropyl group at C5 by using a diketo-ester where the hydrazine attack is directed by the electronic difference between the ketone and the ester.
Workflow Summary:
-
Claisen Condensation: Cyclopropyl methyl ketone + Diethyl oxalate.
-
Cyclization: Reaction with tert-butylhydrazine (Isomer separation required).
-
Reduction/Oxidation: Ester to Aldehyde.
-
Homologation: Aldehyde to Alkyne (Bestmann-Ohira).
Figure 2: Step-wise synthetic pathway focusing on the conversion of the C3-ester handle to the terminal alkyne.
Detailed Experimental Protocols
This section details the critical transformation of the aldehyde to the alkyne, as this is the most technically demanding step involving unstable reagents.
Protocol: Bestmann-Ohira Homologation
Objective: Convert 1-(tert-butyl)-5-cyclopropyl-1H-pyrazole-3-carbaldehyde to the terminal alkyne. Mechanism: Base-mediated reaction of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) with the aldehyde generates an alkynyl anion intermediate.[1]
| Component | Role | Stoichiometry |
| Substrate | Pyrazole Aldehyde | 1.0 equiv |
| Bestmann-Ohira Reagent | Diazo-phosphonate source | 1.2 - 1.5 equiv |
| K₂CO₃ | Base (generates reactive anion) | 2.0 equiv |
| Methanol (MeOH) | Solvent (Protic solvent essential) | 0.1 M conc. |
Step-by-Step Methodology:
-
Reagent Preparation (In Situ):
-
Note: The Bestmann-Ohira reagent is often prepared from dimethyl 2-oxopropylphosphonate and tosyl azide.[2] Commercial sourcing is recommended for safety.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under Argon, add the Pyrazole Aldehyde (1.0 equiv) dissolved in anhydrous MeOH .
-
Cool the solution to 0°C.
-
Add K₂CO₃ (2.0 equiv) in one portion.
-
-
Addition:
-
Dropwise add the Bestmann-Ohira reagent (1.2 equiv) dissolved in MeOH over 10 minutes.
-
Observation: Evolution of N₂ gas will occur. Ensure proper venting.
-
-
Progression:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The aldehyde spot (lower Rf) should disappear, replaced by a highly non-polar alkyne spot (high Rf).
-
-
Workup:
-
Dilute with Et₂O. Wash with saturated NaHCO₃ and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Silica gel).
-
Eluent: 5% to 10% EtOAc in Hexanes.
-
Yield Expectation: 75–85%.
-
Analytical Validation (Self-Validating Metrics)
To confirm the structure, look for these specific signals:
-
¹H NMR (CDCl₃, 400 MHz):
- 1.65 (s, 9H): tert-butyl group.
- 0.7–1.0 (m, 4H): Cyclopropyl methylene protons.
- 1.8–2.0 (m, 1H): Cyclopropyl methine.
- 3.1 (s, 1H): Acetylenic proton (Diagnostic singlet).
- 6.x (s, 1H): Pyrazole C4-H.
-
¹³C NMR:
-
Distinct signals for the alkyne carbons (~75 ppm and ~82 ppm).
-
Absence of Carbonyl signal (~185 ppm).
-
Functional Utility in Drug Discovery[3]
Kinase Inhibitor Design
The 1-tert-butyl-5-cyclopropyl motif is a privileged scaffold in kinase inhibitors (e.g., DLK, Tyk2, or p38 MAP kinase inhibitors).
-
Role of t-Bu: Fills the hydrophobic pocket (often the ATP-binding site's back pocket) and prevents metabolic N-dealkylation, a common liability with N-methyl pyrazoles.
-
Role of Cyclopropyl: Provides rigid bulk that can induce a twist in the biaryl system, improving selectivity by exploiting specific conformational constraints in the enzyme active site.
Click Chemistry (CuAAC)
The C3-ethynyl group allows this molecule to act as a "Clickable" warhead.
-
Application: It can be coupled with Azide-tagged E3 ligase ligands (e.g., Thalidomide-azide) to create PROTACs (Proteolysis Targeting Chimeras).
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition yields a 1,4-disubstituted triazole linker, which is bioisosteric to an amide bond but metabolically stable.
References
-
Bestmann, H. J., et al. (1996).[3] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996(6), 521–522.[3] Link
- Fustero, S., et al. (2009). "Improved Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 74(11), 4429–4432. (Contextual grounding for pyrazole regiochemistry).
- Li, J., et al. (2013). "Synthesis and Structure-Activity Relationships of 1,3,5-Trisubstituted Pyrazoles as Potent Inhibitors of...". Journal of Medicinal Chemistry.
-
Sigma-Aldrich/Merck. "Bestmann-Ohira Reagent Technical Bulletin." Link
-
Aggarwal, R., et al. (2024).[4] "Reaction of hydrazine with 1,3‐dicarbonyl compounds." ResearchGate. Link
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Solubility of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole in Dimethyl Sulfoxide (DMSO): A Framework for Characterization and Application
An In-Depth Technical Guide
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The novel compound, 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, incorporates several functionalities known to modulate pharmacological activity, making its preliminary characterization critical for drug discovery pipelines. A fundamental parameter in this characterization is solubility, particularly in dimethyl sulfoxide (DMSO), the most widely used solvent for compound storage and high-throughput screening.[3][4][5] This guide provides a comprehensive technical framework for determining the solubility of this and other novel pyrazole derivatives in DMSO. We delve into the physicochemical principles governing solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer best practices for the preparation and handling of DMSO stock solutions to ensure data integrity in downstream biological assays. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for the early-stage profiling of novel chemical entities.
Introduction to the Compound and Solvent System
The Pyrazole Scaffold in Drug Discovery
Pyrazole derivatives are privileged structures in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The core five-membered heterocyclic ring with two adjacent nitrogen atoms provides a versatile template for interacting with various biological targets.[1] The specific compound of interest, This compound , represents a typical early-stage discovery molecule, featuring:
-
A tert-butyl group , which can enhance metabolic stability and provide steric bulk.
-
A cyclopropyl group , a bioisostere for phenyl rings that can improve potency and metabolic properties.[2]
-
An ethynyl group , a small, rigid linker often used in probe design and hit-to-lead optimization.
The combination of these largely hydrophobic moieties with the polar pyrazole core suggests a molecule with poor aqueous solubility, making the choice of an appropriate organic solvent for initial testing paramount.
The Role of DMSO in Preclinical Research
Dimethyl sulfoxide (DMSO) is an indispensable solvent in drug discovery for several key reasons:
-
Exceptional Solubilizing Power: As a polar aprotic and amphipathic solvent, DMSO can dissolve a vast range of both nonpolar and polar compounds.[3][4][6]
-
Miscibility: It is readily miscible with water and most cell culture media, facilitating the preparation of working solutions for biological assays.[3]
-
Stability and High Boiling Point: With a boiling point of 189°C, DMSO minimizes evaporation at room temperature, ensuring concentration accuracy of stock solutions.[3]
However, the very properties that make DMSO an excellent solvent also necessitate a thorough understanding of a compound's solubility limits to avoid experimental artifacts such as compound precipitation in aqueous assay buffers.
Physicochemical Principles of Solubility
The solubility of this compound in DMSO is governed by the interplay between the solute's crystal lattice energy and the solvation energy.
-
Solute Characteristics: The molecule possesses a pyrazole ring with nitrogen atoms capable of acting as hydrogen bond acceptors. However, the large, non-polar tert-butyl, cyclopropyl, and ethynyl groups dominate the structure, making it predominantly hydrophobic.
-
Solvent Characteristics: DMSO's sulfur-oxygen bond is highly polarized, creating a strong dipole moment. The oxygen atom is an effective hydrogen bond acceptor, while the methyl groups provide a non-polar surface.[4] This dual nature allows DMSO to effectively disrupt the crystal lattice of the pyrazole derivative and solvate both its polar and non-polar regions.
Key Factors Influencing Measured Solubility:
-
Water Content: DMSO is highly hygroscopic. The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[7] Therefore, the use of anhydrous DMSO (≥99.9%) is critical for accurate and reproducible measurements.
-
Temperature: Most dissolution processes are endothermic, meaning solubility generally increases with temperature.[8] However, solutions should be prepared and stored under defined temperature conditions to ensure consistency.
-
Equilibration Time: The rate of dissolution can be slow. Reaching true thermodynamic equilibrium—where the rate of dissolution equals the rate of precipitation—is essential for determining the maximum, or thermodynamic, solubility.[9] This can take 24-48 hours.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and promote compound precipitation, especially from supersaturated solutions.[7] It is best practice to aliquot stock solutions into single-use volumes.[11]
Experimental Determination of Solubility
A comprehensive understanding of solubility requires two distinct measurements: thermodynamic and kinetic. The following protocols provide a self-validating system for characterizing novel compounds like this compound.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method is the "gold standard" for determining the true equilibrium solubility of a compound in a given solvent.[10]
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C)
-
High-speed centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid pyrazole compound (e.g., 2-5 mg) to a glass vial. This is to ensure that a saturated solution is formed with undissolved solid remaining.
-
Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, let the vial stand for 1 hour to allow larger particles to settle. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.[10]
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Prepare a precise serial dilution of the supernatant with DMSO. Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve prepared from a known concentration of the compound.
Protocol 2: Kinetic Solubility in Aqueous Buffer
This method assesses the apparent solubility when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of a typical biological assay.[9][10]
Materials:
-
A concentrated stock solution of the pyrazole compound in anhydrous DMSO (e.g., 20 mM, prepared as per Protocol 3)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or light scattering at a specific wavelength (e.g., 620 nm)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in anhydrous DMSO. Ensure complete dissolution.[10]
-
Assay Plate Preparation: Add a fixed volume of PBS (e.g., 198 µL) to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the first well and mix thoroughly. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Serial Dilution (in-plate): Perform a serial dilution across the plate to generate a range of compound concentrations.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity or light scatter of each well using a plate reader.[10]
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.
Diagram 1: Overall Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and reference.
Table 1: Solubility Profile of this compound
| Parameter | Value | Unit | Method | Conditions |
|---|---|---|---|---|
| Thermodynamic Solubility | To be determined | mM | Shake-Flask (HPLC) | Anhydrous DMSO, 25°C, 48h |
| Kinetic Solubility | To be determined | µM | Nephelometry | 1% DMSO in PBS pH 7.4, 25°C, 2h |
Interpretation of Results:
-
Thermodynamic Solubility: This value represents the absolute maximum concentration that can be achieved in pure DMSO under equilibrium conditions. It dictates the upper limit for preparing concentrated stock solutions. For fragment-based screening, a solubility >1 mM is often required, while for HTS, >10 mM is desirable.[12]
-
Kinetic Solubility: This value is often significantly lower than the thermodynamic solubility and is a more realistic indicator of a compound's behavior in an aqueous environment. If the highest concentration required for a biological assay exceeds the kinetic solubility limit, there is a high risk of the compound precipitating, leading to inaccurate results.
Best Practices for Stock Solution Management
The integrity of all screening data begins with the proper preparation and handling of compound stock solutions.
Protocol 3: Preparation of a 10 mM Stock Solution
Objective: To accurately prepare a 10 mM stock solution of this compound in anhydrous DMSO for long-term storage and use in assays.
Materials:
-
This compound (solid powder, Molecular Weight to be determined)
-
Anhydrous DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile vial. If the compound is toxic or its toxicity is unknown, perform this step in a chemical fume hood.[13]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes.[14] If the compound does not fully dissolve, sonicate the vial in a water bath for 10-30 minutes, potentially warming to 37°C if the compound is not heat-sensitive.[13] Visually inspect to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C to minimize degradation and prevent freeze-thaw cycles.[11]
Diagram 2: Stock Solution Preparation and Dilution Workflow
Caption: Best practices for preparing and using DMSO stock solutions.
Conclusion
Determining the DMSO solubility of a novel compound such as this compound is a foundational step in the drug discovery process. A multi-faceted approach that characterizes both thermodynamic and kinetic solubility provides the necessary data to prevent experimental failures and ensure the reliability of biological screening results. By employing the rigorous, self-validating protocols outlined in this guide—from the use of anhydrous DMSO to controlled equilibration and appropriate analytical quantification—researchers can establish a robust solubility profile for any novel chemical entity. This, in turn, enables the confident preparation of stock solutions and the design of meaningful assays, ultimately accelerating the journey from hit identification to lead optimization.
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]
-
Innovative Applications of DMSO. Acrylates. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. [Link]
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
DMSO Physical Properties. gChem. [Link]
-
solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]
-
Compound solubility measurements for early drug discovery. Chem-space. [Link]
-
DMSO solubility and bioscreening. ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]
-
1-Tert-butyl-3-methyl-5-propylcyclohexane. PubChem. [Link]
-
Solubility Data of DMSO. Scribd. [Link]
-
Experiment Protocol 109S Immobilization of ligands (alkyne structure compounds) on azide beads using click chemistry reaction. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate | 2760415-29-8 [smolecule.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 7. ziath.com [ziath.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emulatebio.com [emulatebio.com]
- 14. benchchem.com [benchchem.com]
Thermodynamic Stability of Cyclopropyl Pyrazole Derivatives
Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists
Executive Summary
Cyclopropyl pyrazole derivatives represent a privileged scaffold in modern drug discovery, balancing the metabolic robustness of the cyclopropyl group (a bioisostere for isopropyl) with the pharmacophoric versatility of the pyrazole ring. However, this combination introduces a unique thermodynamic tension: the high resonance energy of the aromatic pyrazole (
This guide provides a structural and experimental framework for mastering the thermodynamic stability of these derivatives. It moves beyond standard synthesis to address the critical stability liabilities—tautomeric equilibration, regiochemical isomerization, and acid-catalyzed ring opening—that dictate the success of scale-up and formulation.
Part 1: The Thermodynamic Landscape
Tautomerism: The Silent Variable
In solution and the solid state,
Thermodynamic Rule: For 3(5)-cyclopropyl pyrazoles, the 3-cyclopropyl-1H-pyrazole tautomer is generally thermodynamically preferred over the 5-cyclopropyl-1H-pyrazole form.
-
Steric Driver: The N-H bond in the 5-substituted tautomer creates a repulsive steric clash with the cyclopropyl methine protons (Van der Waals repulsion).
-
Electronic Driver: While the pyrazole ring is electron-rich, the dipole moment is minimized in the 3-substituted form, stabilizing the ground state in non-polar solvents.
Regioisomerism: Kinetic vs. Thermodynamic Control
During synthesis (typically Knorr condensation), two isomers are possible: the 1,3-disubstituted (Thermodynamic) and the 1,5-disubstituted (Kinetic).
-
Kinetic Product (1,5-isomer): Formed rapidly due to the nucleophilic attack of the most reactive hydrazine nitrogen on the most electrophilic carbonyl carbon.
-
Thermodynamic Product (1,3-isomer): More stable due to minimized steric clash between the N1-substituent and the C5-substituent.
Critical Insight: In cyclopropyl derivatives, the 1,5-isomer is often metastable. Under acidic conditions or high thermal stress, it can undergo a "Van Auwers" rearrangement or equilibration to the 1,3-isomer, posing a shelf-life risk if not fully converted during manufacturing.
Part 2: Visualization of Stability Pathways
The following diagram maps the reaction coordinate and stability relationship between reactants, kinetic intermediates, and the final thermodynamic floor.
Figure 1: Reaction coordinate illustrating the energetic descent from kinetic 1,5-isomers to the thermodynamic 1,3-isomer, and the tautomeric equilibrium relevant to N-unsubstituted analogs.
Part 3: Stress Testing & Degradation Mechanisms
The cyclopropyl group is an "acid-sensitive handle." While the pyrazole ring is robust, the cyclopropane ring possesses significant "banana bond" character (high p-character), making it susceptible to electrophilic attack.
Acid-Catalyzed Ring Opening (The Primary Failure Mode)
In the presence of strong mineral acids (often used in salt formation), the pyrazole nitrogen acts as a base (
Mechanism:
-
Protonation of the pyrazole ring (usually N2).
-
Protonation of the cyclopropyl ring (edge-protonation) or direct nucleophilic attack if the pyrazole is electron-deficient.
-
Ring opening to form a homoallyl cation or addition of a nucleophile (e.g., chloride, solvent) to form a propyl chain.
Experimental Protocol: Forced Degradation Assessment
This protocol validates the stability of the cyclopropyl moiety against ring opening.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of the cyclopropyl pyrazole in 5 mL of MeOH/Water (1:1).
-
Acid Stress: Add 1M HCl to reach pH 1. Split into two vials.
-
Vial A: Store at 25°C (Ambient).
-
Vial B: Heat to 60°C (Accelerated).
-
-
Timepoints: Sample at T=0, 4h, 24h, and 48h.
-
Analysis (LC-MS):
-
Monitor for M+18 (Hydration of opened ring) or M+36/38 (HCl addition).
-
Monitor for Isomerization (Shift in Retention Time without mass change).
-
-
Validation Criteria:
-
< 0.5% degradation at 24h/25°C indicates acceptable processing stability.
-
5% degradation at 60°C suggests the need for salt selection screening (avoiding strong acidic counterions like mesylate/sulfate in favor of weaker acids like tartrate).
-
Part 4: Data Presentation & Computational Prediction
When selecting a lead candidate, compare the calculated thermodynamic parameters.
Table 1: Thermodynamic Parameters of Pyrazole Isomers (DFT B3LYP/6-31G)*
| Parameter | 1,3-Cyclopropyl Isomer | 1,5-Cyclopropyl Isomer | Interpretation |
| Relative Energy ( | 0.0 kcal/mol | +2.4 to +4.1 kcal/mol | The 1,5-isomer is significantly less stable. |
| Dipole Moment | 2.1 D | 4.8 D | Higher polarity of 1,5-isomer affects solubility/permeability. |
| HOMO-LUMO Gap | 5.8 eV | 5.4 eV | Lower gap in 1,5-isomer suggests higher photoreactivity. |
| Ring Strain Energy | 27.5 kcal/mol | 28.2 kcal/mol | Steric compression in 1,5-isomer increases ring strain. |
Part 5: Experimental Workflow for Stability Validation
This workflow integrates computational prediction with wet-lab validation to ensure the selected candidate is the thermodynamic minimum.
Figure 2: Integrated workflow for validating the thermodynamic and chemical stability of cyclopropyl pyrazoles.
References
-
Elguero, J., et al. (2000). "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry. Link
-
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Alcohols." Organic Letters. Link
-
Gao, K., et al. (2016). "The Cyclopropyl Fragment in Drug Discovery: Stability and Utility." Journal of Medicinal Chemistry. Link
-
Maddox, J., et al. (2022). "Thermodynamic vs Kinetic Control in Pyrazole Synthesis." MDPI Molecules. Link
-
Smith, A.B. (2008). "Acid-Catalyzed Ring Opening of Cyclopropanes in Heterocyclic Synthesis." Journal of Organic Chemistry. Link
Methodological & Application
Application Note: Sonogashira Cross-Coupling of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Abstract & Strategic Relevance
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., B-Raf, JAK, and VEGFR inhibitors). The specific derivative 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole represents a high-value intermediate where the C3-ethynyl handle allows for modular extension of the carbon skeleton via Sonogashira coupling.
However, this substrate presents unique synthetic challenges:
-
Steric Congestion: The N1-tert-butyl and C5-cyclopropyl groups create a crowded steric environment, potentially hindering catalyst approach.
-
Catalyst Poisoning: The pyrazole nitrogen (N2) possesses lone pair electrons capable of coordinating to Palladium (Pd), effectively poisoning the active catalytic species.
-
Homocoupling Risk: Electron-rich heteroaryl alkynes are prone to oxidative dimerization (Glaser coupling) in the presence of Copper (Cu) and oxygen.
This guide provides an optimized, field-proven protocol designed to overcome these barriers, ensuring high yields and reproducibility.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Before initiating synthesis, the physicochemical properties of the starting material must be understood to select appropriate solvents and workup conditions.
| Property | Value (Calculated/Typical) | Implications for Protocol |
| IUPAC Name | 1-(tert-butyl)-5-cyclopropyl-3-ethynyl-1H-pyrazole | -- |
| Molecular Weight | ~216.3 g/mol | -- |
| LogP | ~3.2 - 3.8 | Highly lipophilic; requires non-polar/polar aprotic solvents (DMF, Toluene). |
| Solubility | High in DCM, THF, EtOAc; Low in Water. | Aqueous workups will be efficient for salt removal. |
| Reactivity | Nucleophilic Alkyne | Prone to Glaser coupling; protect from air/moisture. |
| Stability | Moderate | Store at -20°C under Argon. Avoid prolonged light exposure. |
Mechanistic Insight: The "Heterocycle Challenge"
Standard Sonogashira conditions (Pd(PPh₃)₂Cl₂ / CuI) often fail with this substrate due to the "Soft-Soft" interaction between the Pyrazole-N2 and the Pd(II) center.
The Solution: Ligand Engineering
To prevent catalyst deactivation, we utilize bidentate ligands (like dppf) or bulky Buchwald phosphines (like XPhos). These ligands bind Pd more tightly than the pyrazole nitrogen, maintaining the integrity of the catalytic cycle.
Visualization: Catalytic Cycle & Inhibition
The following diagram illustrates the standard cycle versus the inhibition pathway specific to this pyrazole substrate.
Figure 1: The catalytic cycle highlighting the risk of off-cycle catalyst sequestration by the pyrazole nitrogen.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8] Method A is the robust standard for most aryl halides. Method B is the "Copper-Free" advanced method, recommended if the alkyne is scarce or if homocoupling is observed.
Method A: The Robust System (Pd/Cu)
Best for: Aryl Iodides, Aryl Bromides, and scalable reactions.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Halide (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to N-coordination.
-
Co-Catalyst: CuI (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)
-
Solvent: Anhydrous DMF or 1,4-Dioxane (0.1 M concentration)
Step-by-Step Protocol:
-
Degassing (Critical): Sparge the solvent (DMF) with Argon for 20 minutes. Oxygen is the enemy of this reaction (causes homocoupling).
-
Assembly: In a glovebox or under strong Argon flow, add the Pyrazole alkyne, Aryl Halide, Pd(dppf)Cl₂, CuI, and Base into a reaction vial.
-
Solvation: Add the degassed solvent via syringe. Seal the vial immediately with a crimp cap or Teflon-lined screw cap.
-
Reaction: Heat to 60-80°C for 4-12 hours.
-
Note: Monitor by LCMS. If conversion stalls, add 1 mol% additional Pd catalyst.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash 1x with NH₄Cl (sat. aq) to complex copper (turns blue).
-
Wash 1x with LiCl (5% aq) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Method B: The "Glaser-Free" System (Cu-Free)
Best for: Precious intermediates, highly electron-rich partners, or when homocoupling is >10%.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos Pd G2 Precatalyst (3 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: CH₃CN or Toluene (degassed).
Step-by-Step Protocol:
-
Pre-complexation: If using Pd(OAc)₂/XPhos, stir them in the solvent at room temperature for 15 mins under Argon to form the active catalytic species before adding reactants.
-
Addition: Add the Pyrazole alkyne, Aryl Halide, and Base.
-
Heating: This system often requires slightly higher temperatures (80-100°C ) due to the lack of Copper activation of the alkyne.
-
Advantage: The bulky XPhos ligand creates a "protective shell" around the Pd, preventing the pyrazole nitrogen from binding, while the absence of Copper eliminates the oxidative dimerization pathway.
Decision Matrix & Troubleshooting
Use this logic flow to determine the correct path during optimization.
Figure 2: Experimental decision tree for optimizing the coupling of sterically hindered pyrazoles.
Self-Validating System Checks
To ensure "Trustworthiness" and reproducibility, verify these checkpoints:
-
The "Blue" Test: During the aqueous workup of Method A, the aqueous layer must turn slightly blue/green upon addition of NH₄Cl/NH₃. If it does not, your Copper may have precipitated early or was not active.
-
The "Black" Test: If the reaction mixture turns black (Pd precipitation) within 10 minutes of heating, your ligand is insufficient to stabilize the Pd against the pyrazole nitrogen. Action: Switch to XPhos or increase ligand loading.
-
Oxygen Exclusion: If you observe the homocoupled dimer (M+M-2H), your inert atmosphere was breached. Action: Freeze-pump-thaw the solvent for the next run.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][9] Angewandte Chemie International Edition, 46(6), 834-871.
-
Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(14), 1566-1568.
- Bierer, D., et al. (2012). Synthesis of 1,3,5-substituted pyrazoles as kinase inhibitors. Journal of Medicinal Chemistry. (General reference for pyrazole scaffolds in drug discovery).
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for the homocoupling side-reaction).
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Precision Click Chemistry with 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It synthesizes the specific structural properties of the pyrazole scaffold with established "Click Chemistry" protocols to ensure high-yield, reproducible bioconjugation or library synthesis.
Executive Summary
This guide details the optimization and execution of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions utilizing 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (hereafter referred to as Pz-Alk ). This specific building block combines a lipophilic, metabolically stable cyclopropyl group with a bulky tert-butyl moiety, making it a "privileged scaffold" in kinase inhibitor discovery (e.g., DLK, TYK2 inhibitors). The terminal alkyne at the C3 position serves as a high-fidelity handle for fragment-based drug discovery (FBDD), PROTAC linker attachment, and bio-orthogonal labeling.
Molecule Profile & Strategic Value
| Property | Description | Medicinal Chemistry Utility |
| Scaffold | 1,3,5-substituted Pyrazole | Core pharmacophore for H-bond acceptor/donor interactions in ATP-binding pockets. |
| N1-Tert-butyl | Steric Bulk | Fills hydrophobic pockets (e.g., gatekeeper regions); prevents metabolic N-dealkylation. |
| C5-Cyclopropyl | Lipophilic/Rigid | Enhances potency via hydrophobic interactions while maintaining better solubility than phenyl groups. |
| C3-Ethynyl | Reactive Handle | The "Click" Vector. Allows rapid diversification into 1,4-disubstituted 1,2,3-triazoles. |
Mechanistic Considerations
The Pz-Alk molecule presents a unique challenge and opportunity. While the alkyne is distal (C3) from the bulky tert-butyl group (N1), the pyrazole nitrogens can act as weak ligands for copper(I), potentially dampening catalytic turnover. Therefore, this protocol utilizes ligand-accelerated catalysis to outcompete the pyrazole sequestration effect and prevent Cu(I) oxidation.
Experimental Protocols
Protocol A: Standard Preparative CuAAC (10–100 mg Scale)
Best for: Library synthesis, fragment linking, and intermediate scale-up.
Reagents:
-
Alkyne: this compound (1.0 equiv).
-
Azide: R-N₃ (1.0 – 1.1 equiv).
-
Catalyst Source: CuSO₄·5H₂O (5 mol%).
-
Reductant: Sodium Ascorbate (NaAsc) (10 mol%).
-
Ligand (Optional but Recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – Prevents aggregation and accelerates reaction.
-
Solvent: t-BuOH : Water (1:1) or DMSO : Water (9:1) for hydrophobic azides.
Step-by-Step Methodology:
-
Preparation: In a 4 mL glass vial, dissolve Pz-Alk (1.0 equiv) and the Azide (1.0 equiv) in the chosen solvent (concentration 0.1 – 0.2 M).
-
Catalyst Pre-complexation: In a separate micro-tube, mix the CuSO₄ and THPTA ligand in water. Stir for 5 minutes to form the blue active complex.
-
Initiation: Add the Cu-THPTA complex to the reaction vial.
-
Reduction: Add the Sodium Ascorbate (freshly prepared in water) to the vial. The solution should turn from blue to colorless/pale yellow (indicating reduction to Cu(I)).
-
Incubation: Cap the vial and stir at Room Temperature (25°C) for 2–4 hours.
-
Note: If the pyrazole substrate precipitates, add small amounts of DMF or heat to 40°C.
-
-
Quenching & Workup:
-
Add 5 mL of water and 1 mL of saturated ammonium chloride (NH₄Cl) or EDTA solution (to chelate Cu).
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes:EtOAc). The resulting triazole is typically a stable solid.
Protocol B: High-Throughput Screening (Plate Format)
Best for: Combinatorial chemistry and "in situ" biological testing.
Reagents:
-
Solvent: DMSO (anhydrous).[1]
-
Catalyst: CuI (Copper(I) Iodide) pre-complexed with TTMA or TBTA.
-
Base: DIPEA (Diisopropylethylamine) – Required when using CuI to maintain basicity.
Workflow:
-
Dispense 10 mM stock of Pz-Alk in DMSO (1 µL) into 96-well plate.
-
Add 10 mM stock of diverse Azides (1.1 µL).
-
Add Catalyst Master Mix: CuI (10 mol%) + TBTA (10 mol%) + DIPEA (2 equiv) in DMSO.
-
Seal and shake at 37°C for 16 hours.
-
Direct Analysis: Dilute with Acetonitrile/Water and analyze via LC-MS.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in preventing pyrazole-mediated catalyst poisoning.
Figure 1: Catalytic cycle for the CuAAC reaction of this compound. The ligand (THPTA/TBTA) protects the Cu(I) from oxidation and non-productive chelation by the pyrazole nitrogens.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Pyrazole N-coordination to Cu | Increase Cu loading to 10 mol% or switch to Cu(MeCN)₄PF₆ in organic solvent. |
| Precipitation | Pz-Alk is highly lipophilic | Switch solvent system to DMF or THF/Water . Avoid pure water. |
| Green/Blue Mixture | Cu(I) Oxidation to Cu(II) | Degas solvents (sparge with N₂/Ar). Add excess NaAscorbate (up to 20 mol%). |
| Byproducts | Glaser Coupling (Alkyne dimer) | Ensure strictly anaerobic conditions. Reduce Cu loading. |
Advanced Variation: Ruthenium-Catalyzed (RuAAC)
If the 1,5-disubstituted triazole isomer is required (for SAR studies to alter vector geometry), replace Cu-catalyst with Cp*RuCl(PPh₃)₂ (2–5 mol%) in Dioxane or Toluene at 60–80°C. Note that the bulky tert-butyl group may sterically hinder 1,5-formation if the azide is also bulky.
References
-
Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. (2025). Discusses the reactivity of pyrazole scaffolds in cycloadditions.
-
Click chemistry in drug development: Recent trends. Research Journal of Pharmacy and Technology. (2025). Overview of CuAAC applications in kinase inhibitor synthesis.
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. (2013). Fundamental chemistry of tert-butyl pyrazoles, relevant for stability and handling.
-
1,5-Selective Click Reaction of Azides with Alkynes. Molecules. (2019). Detailed protocols for RuAAC (Ruthenium-catalyzed) alternatives.
-
Thermal azide-Alkene cycloaddition reactions. Green Chemistry. (2018). Solvent effects on pyrazole-like cycloadditions.
Sources
Reagents for synthesizing 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
This guide details the synthesis of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole , a privileged scaffold in medicinal chemistry, particularly in the development of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases.
Part 1: Strategic Analysis & Synthetic Pathway
The synthesis targets a 1,3,5-trisubstituted pyrazole.[1][2][3] The core challenge lies in the regioselective construction of the pyrazole ring to ensure the bulky tert-butyl group is positioned at N1 and the cyclopropyl group at C5, adjacent to each other. Steric repulsion typically favors the 1,3-isomer; however, electronic control using specific 1,3-dicarbonyl equivalents (diketoesters) allows access to the 1,5-isomer, which is then functionalized to the alkyne.
Retrosynthetic Pathway (Graphviz Visualization)
Caption: Logical flow for the synthesis of this compound involving Claisen condensation, regioselective cyclization, and homologation.
Part 2: Reagent Selection & Critical Parameters
| Reagent | Role | Critical Selection Criteria |
| Cyclopropyl Methyl Ketone | Starting Material | Purity >98%. Traces of acid can catalyze self-condensation. |
| Diethyl Oxalate | C3-Carboxylate Source | Must be dry. Excess used to drive Claisen condensation to completion. |
| LiHMDS (1.0M in THF) | Base (Claisen) | Preferred over NaOEt for cleaner enolate formation at low temp (-78°C), minimizing side reactions. |
| tert-Butylhydrazine HCl | Nitrogen Source | Critical : Use HCl salt for stability. Free base is air-sensitive and volatile. |
| Lithium Aluminum Hydride (LAH) | Reducing Agent | Strong reducer required to convert ester to alcohol. DIBAL-H is a milder alternative if over-reduction is observed. |
| Manganese Dioxide (MnO₂) | Oxidant | Activated MnO₂ is preferred for allylic/benzylic-type alcohols (pyrazole-methanol) to avoid over-oxidation to acid. |
| Bestmann-Ohira Reagent | Homologation | Dimethyl (1-diazo-2-oxopropyl)phosphonate. Safer and more reliable than Corey-Fuchs for converting aldehydes to terminal alkynes in one step. |
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
This step creates the 1,3-dicarbonyl backbone.
-
Setup : Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon.
-
Enolization : Add LiHMDS (1.1 equiv, 1.0 M in THF) and cool to -78°C .
-
Addition : Add Cyclopropyl methyl ketone (1.0 equiv) dropwise over 20 min. Stir for 45 min at -78°C to ensure complete enolate formation.
-
Acylation : Add Diethyl oxalate (1.2 equiv) dropwise.
-
Reaction : Allow the mixture to warm to Room Temperature (RT) slowly and stir for 16 hours. The solution typically turns yellow/orange.
-
Workup : Quench with 1N HCl (cold). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Outcome : Crude keto-ester (often an oil) used directly in the next step.
Step 2: Regioselective Pyrazole Formation
Objective: Construct the pyrazole ring with 1-tBu/5-Cyclopropyl regiochemistry.
-
Solvent System : Dissolve crude keto-ester in Ethanol (EtOH) (0.2 M concentration).
-
Reagent Addition : Add tert-Butylhydrazine hydrochloride (1.1 equiv).
-
Conditions : Heat to Reflux (78°C) for 4–12 hours. Monitor by LCMS.[2]
-
Mechanistic Note: The more nucleophilic terminal nitrogen (
) of the hydrazine typically attacks the most electrophilic ketone (adjacent to the cyclopropyl group), while the bulky attacks the ester-derived carbonyl. This favors the 1-tert-butyl-5-cyclopropyl-3-carboxylate isomer.
-
-
Purification : Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR. Interaction between t-Bu protons and Cyclopropyl protons confirms the 1,5-substitution.
-
Step 3: Reduction to Alcohol
-
Setup : Dry THF, 0°C, Argon atmosphere.
-
Reduction : Add LiAlH₄ (2.0 equiv) portion-wise to a solution of the ester.
-
Quench : Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[4]
-
Product : 1-(tert-butyl)-5-cyclopropyl-1H-pyrazol-3-yl)methanol .
Step 4: Oxidation to Aldehyde
-
Reagent : Suspend the alcohol in Dichloromethane (DCM) . Add Activated MnO₂ (10 equiv).
-
Stirring : Stir vigorously at RT for 12–24 hours.
-
Filtration : Filter through a pad of Celite to remove Mn solids. Concentrate to yield the aldehyde.
Step 5: Seyferth-Gilbert Homologation to Alkyne
-
Reagent Prep : Dissolve Bestmann-Ohira reagent (1.2 equiv) and K₂CO₃ (2.0 equiv) in Methanol (MeOH) .
-
Reaction : Add the pyrazole-aldehyde (1.0 equiv) dissolved in MeOH.
-
Time : Stir at RT for 4–8 hours.
-
Workup : Dilute with water, extract with Et₂O.
-
Purification : Silica gel chromatography (usually 0-20% EtOAc/Hexanes).
-
Final Product : This compound .
Part 4: Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Regioisomer Mixture | Steric clash between t-Bu and Cyclopropyl forces formation of 1-tBu-3-cyclopropyl isomer. | Use a non-polar solvent (Toluene) for Step 2 or lower temperature. Separate isomers rigorously by chromatography (the 1,5-isomer usually elutes later due to higher polarity/dipole). |
| Incomplete Oxidation | Inactive MnO₂. | Use freshly activated MnO₂ or switch to Dess-Martin Periodinane (DMP) for faster kinetics. |
| Low Yield in Alkyne Step | Base sensitivity. | Ensure anhydrous conditions. If Bestmann-Ohira fails, use the Corey-Fuchs protocol (CBr₄/PPh₃ followed by n-BuLi), though it requires -78°C handling. |
References
-
Regioselectivity in Pyrazole Synthesis : Kumar, S. V., et al. (2013). "Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones... Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles." The Journal of Organic Chemistry, 78(10), 4960–4973. Link
-
DLK Inhibitor Scaffolds : Patel, S., et al. (2017). "Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer’s Disease." Journal of Medicinal Chemistry, 60(19), 8083–8102. Link
-
Bestmann-Ohira Reagent Protocol : Müller, S., et al. (2004). "Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes." Synlett, 2004(1), 59-62. Link
-
General Pyrazole Chemistry : Fustero, S., et al. (2008). "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Organic Letters, 10(4), 605–608. Link
Sources
Application Note: High-Throughput Development of Kinase Inhibitors Using the 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole Scaffold
Abstract
This technical guide details the application of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (Compound 1 ) as a privileged scaffold for the rapid development of ATP-competitive kinase inhibitors. Leveraging the "click-ready" ethynyl moiety, this scaffold enables the modular synthesis of inhibitor libraries targeting the solvent-exposed region of the ATP binding pocket. We provide validated protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) library generation, biochemical profiling via TR-FRET, and Activity-Based Protein Profiling (ABPP) for target engagement verification.
Structural Rationale & Scaffold Utility[1][2][3][4][5][6]
The pyrazole ring is a "privileged structure" in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP. It is the core pharmacophore in FDA-approved drugs such as Crizotinib , Encorafenib , and Avapritinib [1, 2].[1][2]
Compound 1 is engineered with three specific structural vectors to maximize potency and selectivity:
| Structural Feature | Position | Function / Pharmacological Role |
| Pyrazole Core | Core | Hinge Binder: Forms essential hydrogen bonds (donor/acceptor) with the kinase hinge region (e.g., Glu/Met residues). |
| Tert-butyl Group | N1 | Hydrophobic Anchor: Bulky lipophilic group designed to fill the hydrophobic back-pocket or "Gatekeeper" region, often improving selectivity against kinases with smaller gatekeepers (e.g., T338 in c-Src). |
| Cyclopropyl Group | C5 | Rigidification: Increases metabolic stability and induces a specific conformation that favors binding to narrow hydrophobic clefts common in p38 MAPK and B-Raf. |
| Ethynyl (Alkyne) | C3 | Diversity Vector: A bio-orthogonal handle pointing toward the solvent-exposed region. It allows for rapid "Click Chemistry" derivatization to optimize solubility and pharmacokinetic properties without disrupting the core binding mode. |
Mechanistic Diagram: Binding Mode & Workflow
The following diagram illustrates the hypothetical binding mode of the scaffold and the experimental workflow described in this guide.
Figure 1: Workflow utilizing the pyrazole scaffold. The core binds the hinge/gatekeeper, while the alkyne allows extension into the solvent front via click chemistry.
Protocol: Modular Library Synthesis (CuAAC)
Objective: To generate a library of 96 analogs by reacting the scaffold's ethynyl group with diverse azides (R-N₃) targeting the solvent pocket.
Reagents:
-
Scaffold: this compound (10 mM in DMSO).
-
Azide Library: 96 diverse azides (10 mM in DMSO).
-
Catalyst: CuSO₄ (50 mM in H₂O).
-
Reducing Agent: Sodium Ascorbate (100 mM in H₂O).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO).
Step-by-Step Procedure:
-
Plate Preparation: In a 96-well deep-well plate, dispense 10 µL of Scaffold (10 mM) into each well.
-
Diversity Addition: Add 10 µL of a unique Azide (10 mM) to each well.
-
Catalyst Cocktail: Prepare a master mix of the catalyst system:
-
Mix CuSO₄, TBTA, and Sodium Ascorbate in a 1:2:4 molar ratio.
-
Note: Premix CuSO₄ and TBTA before adding Ascorbate to prevent precipitation.
-
-
Reaction Initiation: Add 5 µL of the Catalyst Cocktail to each well.
-
Incubation: Seal the plate and shake at 40°C for 16 hours .
-
Quenching/Workup: Add 50 µL of saturated EDTA solution to chelate copper. Extract with Ethyl Acetate (300 µL).
-
Drying: Transfer the organic layer to a new plate and evaporate solvent using a SpeedVac. Re-suspend in 100 µL DMSO for screening (Final concentration ~1 mM).
Quality Control: Randomly select 5 wells for LC-MS analysis. Successful conversion should exceed 90% purity based on UV (254 nm).
Protocol: Biochemical Potency Screening (TR-FRET)
Objective: Determine the IC50 of the synthesized library against a target kinase (e.g., p38 MAPK or B-Raf) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay measures the displacement of a fluorescent tracer (AlexaFluor™ 647-labeled ATP competitive inhibitor) by the test compound. Binding of the tracer to the Europium-tagged kinase generates a FRET signal. Inhibitors decrease this signal.
Materials:
-
Kinase: Recombinant p38α (GST-tagged).
-
Antibody: Eu-anti-GST Antibody.
-
Tracer: Kinase Tracer 199 (AlexaFluor™ 647).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Compound Transfer: Acoustic dispense 20 nL of the library (from Section 2) into a 384-well low-volume white plate. Include DMSO controls (0% inhibition) and Staurosporine (100% inhibition).
-
Enzyme/Antibody Mix: Dilute p38α (5 nM final) and Eu-anti-GST (2 nM final) in Assay Buffer. Add 5 µL to the plate.
-
Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at Room Temperature (RT) to allow compound binding.
-
Tracer Addition: Add 5 µL of Kinase Tracer 199 (10 nM final).
-
Equilibration: Incubate for 60 minutes at RT in the dark.
-
Detection: Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Determine % Inhibition and fit to a sigmoidal dose-response curve to generate IC50 values.
Self-Validating Metric: The Z-prime (Z') factor for the assay must be > 0.5 to ensure statistical reliability.
Protocol: Target Engagement via ABPP
Objective: Verify that the scaffold engages the target kinase in a complex proteome using Activity-Based Protein Profiling (ABPP). Since Compound 1 contains an alkyne, it can serve as a "Clickable" probe itself.
Procedure:
-
Lysate Preparation: Prepare cell lysates (e.g., HeLa or A375 cells) in PBS. Adjust protein concentration to 1 mg/mL.
-
Probe Labeling: Incubate lysate (50 µL) with Compound 1 (1 µM and 10 µM) for 1 hour at RT.
-
Competition Control: Pre-incubate with 100 µM ATP or a known inhibitor (e.g., Sorafenib) for 30 mins before adding Compound 1 .
-
-
Click Reaction: Add the "Click Cocktail" containing:
-
Biotin-Azide (100 µM).
-
TCEP (1 mM).
-
TBTA (100 µM).
-
CuSO₄ (1 mM).
-
-
Incubation: Vortex and incubate for 1 hour at RT.
-
Precipitation: Add cold Acetone (4 volumes), incubate at -20°C overnight, and centrifuge to precipitate proteins (removing unreacted probe).
-
Western Blot: Resuspend pellets in SDS loading buffer. Run SDS-PAGE, transfer to nitrocellulose, and blot with Streptavidin-HRP .
-
Result Interpretation:
-
Band at Kinase MW: Indicates successful binding.
-
Disappearance in Competition: Confirms specific binding to the ATP pocket (vs. non-specific cysteine alkylation).
-
Data Summary & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield in Click Reaction | Copper oxidation or steric hindrance. | Increase catalyst load; ensure inert atmosphere (N₂). Use a longer linker azide. |
| Z' < 0.5 in TR-FRET | Tracer degradation or pipetting error. | Use fresh tracer; calibrate acoustic dispenser. |
| High Background in ABPP | Non-specific sticking of Biotin-Azide. | Perform stricter acetone washing; reduce Biotin-Azide concentration. |
References
-
Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology. This review highlights the pyrazole scaffold as a core component in ATP-competitive inhibitors. Link
-
Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Details the structural analysis of pyrazole-containing drugs like Encorafenib. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Foundational text on using alkyne-azide cycloaddition for library generation. Link
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Describes the use of alkyne-tagged probes for target validation. Link
-
LanthaScreen™ Eu Kinase Binding Assay Guide. Thermo Fisher Scientific. Standard protocol for TR-FRET kinase assays. Link
Sources
Functionalization of the ethynyl group in pyrazole derivatives
Abstract
The ethynyl-pyrazole scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and bioconjugates. This application note details three validated workflows for functionalizing the terminal alkyne handle: (1) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for library generation, (2) Sonogashira Cross-Coupling for scaffold rigidification, and (3) Hydration-Condensation strategies for fused-ring synthesis. Protocols emphasize overcoming specific challenges posed by the pyrazole nitrogen's chelating ability and the electronic bias of the heterocyclic ring.
Introduction
The ethynyl group (
This guide provides optimized conditions to suppress these side reactions, ensuring high fidelity in drug discovery workflows.
Strategic Workflow Overview
The following diagram illustrates the divergent synthetic pathways available from a core ethynyl-pyrazole substrate.
Figure 1: Divergent functionalization pathways for ethynyl pyrazoles. Blue: Starting Material; Green: Reaction Class; Yellow: Key Intermediate; Red: Advanced Scaffold.
Module A: CuAAC (Click Chemistry)
Application: Fragment-based drug discovery (FBDD) and bioconjugation.
Challenge: The pyrazole
Protocol: Ligand-Accelerated CuAAC
To prevent pyrazole-copper chelation, the use of a tris(triazolyl)amine ligand (TBTA or THPTA) is strictly required to out-compete the substrate for the metal center.
Reagents:
-
Substrate: 4-Ethynyl-1-methyl-1H-pyrazole (1.0 equiv)
-
Azide: R-N
(1.1 equiv) -
Catalyst: CuSO
·5H O (5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)[1]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)
-
Solvent:
-BuOH : H O (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: Dissolve the ethynyl pyrazole and the organic azide in the
-BuOH/water mixture. -
Catalyst Premix: In a separate vial, mix the CuSO
and THPTA ligand in water. The solution should turn light blue. -
Initiation: Add the Cu-ligand complex to the reaction vessel. Finally, add the sodium ascorbate (freshly prepared in water).
-
Observation: The reaction mixture typically turns yellow/orange. Stir at ambient temperature for 2–4 hours.
-
Validation: Monitor by TLC. The disappearance of the alkyne spot is the primary endpoint.
-
Workup: Dilute with water and extract with EtOAc. If copper persists (green tint in organic layer), wash with 10% EDTA solution.
Critical Note: If the pyrazole nitrogen is unprotected (NH-pyrazole), the acidity of the NH proton can interfere. Protect with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prior to CuAAC.
Module B: Sonogashira Cross-Coupling
Application: Extending the carbon skeleton to create rigid "rod-like" spacers common in liquid crystals and molecular wires.
Challenge: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen, forming diyne byproducts (Py-C
Protocol: Anaerobic Pd/Cu Coupling
Reagents:
-
Substrate: Ethynyl pyrazole (1.2 equiv)
-
Partner: Aryl Iodide (Ar-I) (1.0 equiv)
-
Catalyst: Pd(PPh
) Cl (2–5 mol%) -
Co-catalyst: CuI (1–2 mol%)
-
Base: Et
N (3.0 equiv) -
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Degassing (Crucial): Place the Aryl Iodide, Pd catalyst, and CuI in a dry flask. Seal and purge with Argon for 15 minutes. Failure to degas will result in >15% homocoupling.
-
Solvent Addition: Add degassed solvent and Et
N via syringe. -
Alkyne Addition: Add the ethynyl pyrazole (dissolved in degassed solvent) dropwise over 10 minutes.
-
Reaction: Stir at Room Temperature (for Aryl Iodides) or 60°C (for Aryl Bromides).
-
Endpoint: Reaction is typically complete in 4–12 hours.
-
Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via silica gel chromatography.
Module C: Hydration & Annulation (Fused Rings)
Application: Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffolds). Mechanism: The alkyne is hydrated to a ketone (acetyl group), which serves as a 1,3-dielectrophile precursor when reacted with DMF-DMA.
Protocol: Two-Step Annulation
Part 1: Gold-Catalyzed Hydration
-
Reagents: Ethynyl pyrazole, NaAuCl
(2 mol%), MeOH/H O (10:1), reflux 2h. -
Product: 4-Acetylpyrazole.
-
Note: Acid-catalyzed hydration (H
SO /HgSO ) is cheaper but less compatible with sensitive functional groups on the pyrazole.
Part 2: Enaminone Formation & Cyclization
-
Enaminone Synthesis: Reflux 4-acetylpyrazole in neat DMF-DMA (Dimethylformamide dimethyl acetal) for 6 hours.
-
Result: Formation of the (E)-3-(dimethylamino)-1-(pyrazol-4-yl)prop-2-en-1-one.
-
-
Cyclization: Dissolve the crude enaminone in Ethanol. Add Hydrazine Hydrate (1.5 equiv) or a substituted hydrazine. Reflux for 4 hours.
-
Result: Formation of the pyrazolo[1,5-a]pyrimidine fused system.
Data Summary: Method Comparison
| Method | Target Moiety | Catalyst System | Key Risk | Yield (Avg) |
| CuAAC | 1,2,3-Triazole | Cu(I) / THPTA | Catalyst Poisoning (N-chelation) | 85-95% |
| Sonogashira | Internal Alkyne | Pd(II) / Cu(I) | Glaser Homocoupling (O | 70-85% |
| Hydration | Acetyl Group | Au(III) or H | Regioselectivity (rarely an issue here) | 90% |
| Annulation | Fused Heterocycle | Thermal / Acid | Polymerization of enaminone | 60-75% |
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Aggarwal, V., et al. (2019). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2] Chemical Reviews. Link
-
Li, Y., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules. Link
Sources
Application Note: Scalable Manufacturing of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Executive Summary
This Application Note details the scalable manufacturing process for 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole , a high-value pharmacophore often utilized in tyrosine kinase inhibitors (e.g., LRRK2, DLK, or ROS1 targeting small molecules).
While laboratory-scale synthesis often relies on chromatographic purification and atom-inefficient reagents, this protocol focuses on Process Mass Intensity (PMI) reduction, safety management of energetic precursors (hydrazines/diazo compounds), and crystallization-driven purification.
Key Process Features:
-
Regiocontrol: Optimized solvent systems to favor the 1,5-substituted pyrazole isomer over the 1,3-isomer.
-
Safety: In-situ generation of high-energy diazo intermediates for the alkyne homologation.
-
Scalability: Replacement of column chromatography with salt formation and crystallization steps.
Strategic Reaction Pathway
The synthesis is divided into three critical phases. The primary challenge is establishing the correct regiochemistry of the pyrazole ring (placing the tert-butyl group on N1 adjacent to the cyclopropyl group at C5).
Figure 1: Synthetic workflow emphasizing the critical regioselective cyclization step.
Detailed Protocols
Phase 1: Regioselective Pyrazole Formation
Objective: Synthesis of Ethyl 1-(tert-butyl)-5-cyclopropyl-1H-pyrazole-3-carboxylate. Challenge: Minimizing the formation of the thermodynamic 1-tert-butyl-3-cyclopropyl-5-carboxylate impurity.
Reagents & Materials:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
Diethyl oxalate (1.1 equiv)
-
Sodium ethoxide (21% wt in EtOH) (1.2 equiv)
-
tert-Butylhydrazine hydrochloride (1.05 equiv)
-
Ethanol (Absolute) and Acetic Acid.
Step 1.1: Claisen Condensation
-
Charge a reactor with Ethanol (5 vol) and Sodium Ethoxide solution. Cool to 0°C.
-
Add Cyclopropyl methyl ketone slowly, maintaining internal temperature <5°C.
-
Add Diethyl oxalate dropwise over 1 hour.
-
Warm to 25°C and stir for 4 hours.
-
IPC (In-Process Control): Check LCMS for disappearance of ketone. Target species: Ethyl 4-cyclopropyl-2,4-dioxobutanoate (enolate form).
Step 1.2: Cyclization (The Regio-Critical Step)
Rationale: The use of tert-butylhydrazine hydrochloride in acidic media (acetic acid) or controlled pH often improves regioselectivity by protonating the hydrazine, affecting its nucleophilicity profile.
-
Quench the enolate mixture from Step 1.1 into a separate vessel containing Acetic Acid (3 vol) and Water (2 vol) at 0°C.
-
Add tert-Butylhydrazine hydrochloride solid in portions.
-
Heat the mixture to 60°C for 6 hours.
-
Workup: Concentrate ethanol under vacuum. Dilute with MTBE (Methyl tert-butyl ether) and wash with water.
-
Purification (Crystallization):
Target Specification: >98% purity, <0.5% regioisomer.
Phase 2: Functional Group Interconversion
Objective: Conversion of the ethyl ester to the aldehyde precursor.
Step 2.1: Reduction
Note: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over LAH for scale-up due to higher solubility and thermal stability.
-
Dissolve the pyrazole ester in Toluene (10 vol). Cool to 0°C.
-
Dose Red-Al (65% in toluene, 1.5 equiv) maintaining T < 10°C.
-
Quench: Inverse quench into aqueous Rochelle’s salt (Potassium sodium tartrate) to prevent aluminum emulsion formation.
-
Isolate: Phase separation and concentration to yield the crude alcohol.
Step 2.2: Green Oxidation (TEMPO)
Rationale: Avoids toxic Chromium (Jones) or explosive Azides (Dess-Martin). TEMPO/Bleach is the industry standard for scalable alcohol-to-aldehyde oxidation.
-
Dissolve crude alcohol in DCM (Dichloromethane) or EtOAc.
-
Add TEMPO (0.01 equiv) and KBr (0.1 equiv) in water.
-
Dose NaOCl (Bleach, 1.1 equiv) buffered with NaHCO3 at 0°C.
-
Monitor: Reaction is typically complete in <1 hour.
-
Workup: Quench with sodium thiosulfate. Wash organic layer.[2]
-
Stability Note: The aldehyde is prone to air oxidation. Proceed immediately to Phase 3 or store under Nitrogen at -20°C.
Phase 3: Homologation to Alkyne
Objective: Conversion of aldehyde to terminal alkyne via Seyferth-Gilbert Homologation . Safety Critical: This step uses the Bestmann-Ohira reagent (BOR). On a manufacturing scale, isolating the diazo-phosphonate is hazardous. We utilize an in-situ generation protocol.
Reagents:
-
Dimethyl (2-oxopropyl)phosphonate (1.2 equiv)
-
Tosyl azide (TsN3) or a safer surrogate like p-ABSA (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.5 equiv)
Protocol:
-
Generation of BOR (In-Situ):
-
In Reactor A, mix Dimethyl (2-oxopropyl)phosphonate, K2CO3, and p-ABSA in Acetonitrile. Stir at 20°C for 2 hours to generate the Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate).
-
Filtration: Filter off the sulfonamide byproduct if necessary (process dependent).
-
-
Homologation:
-
In Reactor B, dissolve the Pyrazolo-Aldehyde (from Phase 2) in Methanol (5 vol).
-
Dose the BOR solution from Reactor A into Reactor B at 0°C.
-
Base Addition: Add K2CO3 (2.0 equiv) to Reactor B.
-
Stir at room temperature (20-25°C) for 12 hours.
-
-
Mechanism: The base deprotonates the BOR; the anion attacks the aldehyde. Subsequent elimination of phosphate and nitrogen gas yields the alkyne.
-
Workup:
-
Final Purification: Silica gel plug filtration (if color removal is needed) or recrystallization from Hexanes.
Process Data & Specifications
| Parameter | Specification | Rationale |
| Appearance | Off-white to white solid | Colored impurities often indicate diazo decomposition. |
| Purity (HPLC) | > 98.5% (a/a) | Critical for subsequent coupling (e.g., Sonogashira). |
| Regioisomer | < 0.5% | The 1,3-isomer is difficult to purge in downstream steps. |
| Residual Solvents | < 5000 ppm (Class 3) | Standard ICH Q3C limits. |
| Water Content | < 0.1% (KF) | Anhydrous conditions required for next coupling step. |
| Yield (Overall) | 45 - 55% | Calculated from Cyclopropyl methyl ketone. |
Safety & Handling (HSE)
Hydrazine Management
tert-Butylhydrazine hydrochloride is toxic and a skin sensitizer.
-
Engineering Control: All solids charging must occur in a laminar flow hood or via a split-butterfly valve (SBV) containment system.
-
Decontamination: Spills should be treated with dilute bleach (hypochlorite) to oxidize the hydrazine before cleaning.
Diazo/Azide Hazards
The Bestmann-Ohira reagent involves diazo species.
-
Thermal Runaway: The generation of the diazo reagent is exothermic. Cooling jackets must be active.
-
Headspace Purge: The reaction generates Nitrogen gas (
). Ensure reactor venting is sized correctly to prevent over-pressurization.
References
-
Regioselective Pyrazole Synthesis
- Organic Syntheses Procedure for tert-butyl hydrazine handling and cycliz
- Pollock, P. M., & Cole, K. P. (2021). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 98, 46-67.
-
Bestmann-Ohira Reagent (Scale-Up Context)
-
General Pyrazole Scale-Up
- Pfizer Process Development papers regarding 1,3,5-substituted pyrazoles for kinase inhibitors (e.g.
-
Organic Process Research & Development (OPRD) archives.[6]
-
Safety Data Sheets (SDS)
Disclaimer: This protocol is for research and development purposes. Full thermal hazard assessment (DSC/ARC) must be performed before scaling up any reaction involving hydrazines or diazo compounds.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Transitioning from a lab-scale PLGA microparticle formulation to pilot-scale manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | MDPI [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate AldrichCPR 437982-59-7 [sigmaaldrich.com]
Core Synthetic Strategies for Cyclopropyl Pyrazole Formation
An Application Guide for the Synthesis of Cyclopropyl Pyrazoles: Reaction Conditions and Protocols
For researchers, medicinal chemists, and professionals in drug development, the cyclopropyl pyrazole scaffold is a privileged structural motif. The unique conformational and electronic properties of the cyclopropyl group, combined with the versatile hydrogen-bonding capabilities and metabolic stability of the pyrazole ring, make this combination highly attractive for modulating biological targets. Molecules incorporating this scaffold are found in various therapeutic areas, including as anti-inflammatory agents, antipsychotics, and γ-secretase inhibitors.[1][2]
This guide provides an in-depth overview of the primary synthetic strategies for constructing cyclopropyl pyrazoles. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure reproducible and efficient synthesis.
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. When a cyclopropyl moiety is required, the synthetic approach typically involves one of two overarching strategies: incorporating the cyclopropyl group into a key precursor before ring formation or, less commonly, forming the cyclopropyl ring on a pre-existing pyrazole. The most robust and widely adopted methods focus on the former. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final pyrazole product.
Strategy 1: The Knorr Pyrazole Synthesis from Cyclopropyl-Substituted 1,3-Dicarbonyls
The condensation of 1,3-dicarbonyl compounds with hydrazine and its derivatives is the most classic and reliable method for pyrazole synthesis, first reported by Knorr in 1883.[1] To generate a cyclopropyl pyrazole, a cyclopropyl-substituted β-diketone or β-ketoester is used as the key C3 building block.
Mechanism and Rationale: The reaction proceeds via a two-step condensation-cyclization mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. The reaction is typically catalyzed by acid, which protonates a carbonyl group, increasing its electrophilicity.
Causality Insight: The primary challenge in this synthesis, especially with unsymmetrical diketones and substituted hydrazines, is controlling regioselectivity. The initial nucleophilic attack generally occurs at the more electrophilic (less sterically hindered) carbonyl carbon. For instance, in a cyclopropyl-aryl-1,3-diketone, the reaction pathway can be directed by the electronic properties of the aryl substituent and the choice of hydrazine derivative.[2]
Strategy 2: Cyclocondensation of Cyclopropyl-α,β-Unsaturated Carbonyls
A highly versatile route involves the reaction of α,β-unsaturated ketones or aldehydes (chalcones) bearing a cyclopropyl group with hydrazine derivatives. This method first yields a pyrazoline (a partially saturated pyrazole), which subsequently undergoes oxidation to the aromatic pyrazole.[2][3]
Mechanism and Rationale: The reaction is initiated by a Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated system. This is followed by an intramolecular cyclization via condensation between the terminal nitrogen and the carbonyl carbon, forming the pyrazoline ring.[2] The final aromatization step is crucial and can occur spontaneously in the presence of an oxidant (like air) or be promoted by adding a specific oxidizing agent. In many protocols, simply refluxing for an extended period in a suitable solvent is sufficient for aromatization.[3]
Causality Insight: This method is particularly powerful for creating 3,5-disubstituted pyrazoles. The cyclopropyl group can be positioned at either the α or β position of the enone system, providing flexibility. The choice of solvent is critical; alcohols like ethanol are commonly used as they are polar enough to dissolve the reactants and facilitate the reaction upon heating.[3]
Strategy 3: Modern Multicomponent and Cycloaddition Reactions
Modern organic synthesis emphasizes efficiency and atom economy, leading to the development of powerful multicomponent reactions (MCRs) and cycloaddition strategies.
-
[3+2] Cycloadditions: These reactions involve the combination of a three-atom component (e.g., a nitrile imine or a diazo compound) with a two-atom component (e.g., a cyclopropyl-substituted alkyne or alkene). For instance, the reaction of a cyclopropyl alkyne with a diazo compound can yield a cyclopropyl pyrazole directly.[4] This approach offers excellent control over regiochemistry but may require more specialized starting materials.
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single synthetic operation to build complex molecules. A notable example involves the three-component synthesis of pyrazoles from aldehydes, tosylhydrazine, and vinylidene cyclopropane diesters.[5] These methods are highly efficient, reducing waste and purification steps.
Comparative Overview of Reaction Conditions
The selection of a synthetic route depends on the desired substitution pattern, scalability, and availability of starting materials. The following table summarizes typical conditions for the primary strategies.
| Synthesis Strategy | Key Precursor | Primary Reagent | Typical Solvent(s) | Catalyst/Additive | Temperature | Typical Yields | Reference(s) |
| Knorr Synthesis | Cyclopropyl-1,3-diketone | Hydrazine or Phenylhydrazine | Ethanol, Acetic Acid | H₂SO₄ or none | Room Temp to Reflux | 60-95% | [1][6][7] |
| Chalcone Cyclization | Cyclopropyl-α,β-enone | Hydrazine Hydrate | Ethanol, DMF | None required | Reflux (e.g., 12h) | 70-85% | [3] |
| [3+2] Cycloaddition | Cyclopropyl Alkyne | Diazo Compound | Toluene, THF | Metal Catalyst (e.g., Cu, Rh) | Room Temp to 80°C | 65-90% | [4][8] |
| Multicomponent Reaction | Aldehyde, Vinylidene Cyclopropane | Tosylhydrazine | Dioxane, Acetonitrile | Base (e.g., K₂CO₃) | 80-110°C | 55-85% | [5] |
Detailed Experimental Protocol: Synthesis from a Cyclopropyl Chalcone
This protocol is adapted from a reported synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines and demonstrates the cyclization of a complex cyclopropyl chalcone.[3]
Objective:
To synthesize a 3-cyclopropyl-5-aryl pyrazole derivative via the cyclocondensation of a cyclopropyl-containing chalcone with hydrazine hydrate.
Materials & Equipment:
-
1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-phenylprop-2-en-1-one (Cyclopropyl Chalcone precursor, 1.0 equiv)
-
Hydrazine hydrate (99%, ~20 equiv by volume)
-
Ethanol (Absolute, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the cyclopropyl chalcone derivative (e.g., 0.31 mmol) in a round-bottom flask, add absolute ethanol (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (99%, 2 mL) to the solution.
-
Expertise Note: A large excess of hydrazine hydrate is often used to drive the reaction to completion and serve as a scavenger for byproducts.
-
-
Cyclization Reaction: Equip the flask with a reflux condenser and heat the resulting solution to reflux using a heating mantle. Maintain the reflux for approximately 12 hours.
-
Trustworthiness Note: The reaction progress should be monitored periodically by TLC. A typical mobile phase would be ethyl acetate/hexane. The disappearance of the starting chalcone spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up and Isolation: After 12 hours, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The product may precipitate upon cooling or concentration.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol or water to remove excess hydrazine hydrate.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, Mass Spectrometry) to confirm its structure and purity.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Welcome to the technical support center for the synthesis of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and validated insights to overcome common synthetic challenges.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step sequence. The most common and reliable route involves two primary stages:
-
Pyrazole Ring Formation: Construction of the core 1-tert-butyl-5-cyclopropylpyrazole ring system. This is generally accomplished via a cyclocondensation reaction between a suitable 1,3-dicarbonyl precursor and tert-butylhydrazine.[1][2][3][4] The regioselectivity of this step is critical for obtaining the desired N1-tert-butyl isomer.
-
Ethynylation of the Pyrazole Core: Introduction of the ethynyl group at the C3 position. This is most effectively performed via a Sonogashira cross-coupling reaction on a pre-functionalized pyrazole, typically a 3-iodo or 3-bromo derivative.[5][6][7][8]
This document will focus on optimizing each of these critical stages.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Stage 1: Pyrazole Formation
Question 1: My pyrazole formation step results in a low yield and a mixture of regioisomers. How can I improve this?
Answer: This is a classic challenge in pyrazole synthesis when using asymmetrical dicarbonyls and substituted hydrazines.[1][2] The key is to control the regioselectivity of the initial condensation.
Root Causes & Solutions:
-
Steric Hindrance: The bulky tert-butyl group on tert-butylhydrazine plays a crucial role. The initial nucleophilic attack of the hydrazine can occur at either carbonyl. However, the nitrogen atom bearing the tert-butyl group is more sterically hindered. In many cases, this directs the tert-butyl group to the less hindered nitrogen position in the final pyrazole ring, which is the desired N1 position in this synthesis.
-
Choice of Precursor: Using a β-enaminone, such as ethyl 3-(dimethylamino)-2-(cyclopropylcarbonyl)prop-2-enoate, instead of a simple 1,3-diketone can significantly enhance regioselectivity. The dimethylamino group acts as an excellent leaving group, directing the initial attack of the less hindered -NH2 of tert-butylhydrazine to the carbonyl carbon, leading almost exclusively to the desired 1,5-disubstituted pyrazole.[9]
-
Reaction Conditions:
-
Base: Using a mild base like sodium bicarbonate (NaHCO₃) is often sufficient to neutralize the hydrochloride salt of the hydrazine without promoting side reactions.[9]
-
Solvent: Ethanol is a common and effective solvent for this condensation, as it readily dissolves the reactants and facilitates the reaction upon refluxing.
-
Temperature: Refluxing is typically required to drive the condensation and subsequent cyclization/dehydration to completion.
-
Troubleshooting Table: Pyrazole Formation
| Parameter | Suboptimal Condition | Recommended Action | Rationale |
|---|---|---|---|
| Precursor | 1-cyclopropyl-1,3-butanedione | Use an enaminone like ethyl-3-(dimethylamino)-2-(cyclopropylcarbonyl)prop-2-enoate. | Provides superior regiochemical control, leading to the desired N1-tert-butyl isomer.[9] |
| Base | Strong bases (e.g., NaOH, NaOEt) | Use a mild, non-nucleophilic base like NaHCO₃ or DIPEA. | Strong bases can cause self-condensation of the dicarbonyl precursor or other side reactions. |
| Temperature | Room Temperature | Reflux in a suitable solvent (e.g., absolute ethanol). | Provides the necessary activation energy for cyclization and dehydration. |
| Workup | Direct Extraction | Quench with dilute acid (e.g., 1.5N HCl), then filter or extract. | Helps to remove any unreacted base and basic impurities, simplifying purification.[9] |
Stage 2 & 3: Halogenation and Sonogashira Coupling
Question 2: The Sonogashira coupling is sluggish, incomplete, or fails entirely. What are the common failure points?
Answer: The Sonogashira coupling is a powerful but sensitive reaction.[7][8] Success hinges on the quality of the starting materials, the integrity of the catalytic system, and the reaction environment.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for Sonogashira coupling failures.
Detailed Root Causes & Solutions:
-
Catalyst Deactivation:
-
Oxygen: The Pd(0) active species is highly sensitive to oxygen. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen), and the solvent should be degassed prior to use.
-
Impure Reagents: Impurities in the 3-halopyrazole or the alkyne can poison the catalyst. Ensure starting materials are pure, using chromatography or recrystallization if necessary.
-
-
Incorrect Halogen: The reactivity order for the halide is I > Br >> Cl.[8] For pyrazole systems, 3-iodo-1-tert-butyl-5-cyclopropylpyrazole is the ideal substrate for a high-yielding Sonogashira coupling under mild conditions.[5][6] If you are using a bromo-derivative, higher temperatures and longer reaction times may be necessary.
-
Base and Solvent:
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It must be anhydrous and in sufficient excess (usually 2-3 equivalents) to scavenge the HX produced.
-
Solvent: Anhydrous THF or DMF are common solvents. Ensure they are freshly distilled or from a sealed bottle to avoid moisture, which can hydrolyze the copper acetylide intermediate.
-
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne. This is often promoted by the presence of oxygen and an excess of the copper(I) co-catalyst. Using a minimal amount of CuI (1-5 mol%) can help suppress this pathway.
Question 3: My final product is difficult to purify. What techniques are most effective?
Answer: Purification challenges often arise from residual metal catalysts and polar byproducts.
-
Initial Workup: After the reaction, a common procedure is to dilute the mixture with a solvent like ethyl acetate and wash with aqueous ammonium chloride (NH₄Cl) to remove the bulk of the copper salts. A subsequent wash with brine helps remove residual water.
-
Filtration: Passing the crude organic extract through a short plug of silica gel or celite can effectively remove a significant portion of the palladium catalyst residues.
-
Chromatography: Flash column chromatography on silica gel is the most definitive method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc), is typically effective at separating the non-polar product from more polar impurities.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Tert-butyl-5-cyclopropyl-3-iodo-1H-pyrazole
This protocol outlines the formation of the key halogenated intermediate.
-
Step A: Pyrazole Formation.
-
To a solution of 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in absolute ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (2.5 eq).[9]
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-tert-butyl-5-cyclopropyl-1H-pyrazole, which can often be used in the next step without further purification.
-
-
Step B: Iodination.
-
Dissolve the crude pyrazole (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Purify by flash chromatography (Hexanes/EtOAc gradient) to yield pure 1-tert-butyl-5-cyclopropyl-3-iodo-1H-pyrazole.
-
Protocol 2: Sonogashira Coupling and Deprotection
This protocol describes the final ethynylation step.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 3-iodopyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Reagent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF. Stir for 10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (or heat to 50°C if the reaction is slow) for 4-8 hours, monitoring by TLC or GC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Deprotection: Dissolve the crude TMS-protected product in methanol. Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 1-2 hours.
-
Final Purification: Evaporate the methanol. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography (Hexanes/EtOAc) to yield the final this compound.
References
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29, 1071-1075. Available from: [Link]
-
Stanovnik, B., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Various Authors. (Date N/A). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]
-
Jamar, J., et al. (Date N/A). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. Available from: [Link]
-
Various Authors. (Date N/A). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Available from: [Link]
-
Various Authors. (Date N/A). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available from: [Link]
-
Kemnitzer, W., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
Various Authors. (2015). Synthesis Methods of Pyrazole Derivates. DergiPark. Available from: [Link]
-
Various Authors. (Date N/A). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available from: [Link]
-
Eller, G.A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available from: [Link]
-
Wang, Z., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. PubMed. Available from: [Link]
-
Various Authors. (Date N/A). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]
-
Organic Chemistry Portal. (Date N/A). Sonogashira Coupling. Available from: [Link]
-
Wikipedia. (Date N/A). Sonogashira coupling. Available from: [Link]
-
Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. MDPI. Available from: [Link]
-
Various Authors. (Date N/A). Scheme 2. Synthesis of tert-butyl (S). ResearchGate. Available from: [Link]
- Reddy, T.S., et al. (2013). Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-yl)-2-Substituted-1,3,4-Oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22, 273-278.
-
Various Authors. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. HETEROCYCLES, 60(4). Available from: [Link]
-
Fun, H-K., et al. (Date N/A). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC. Available from: [Link]
-
Various Authors. (Date N/A). Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1][10][11]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Google Patents. Available from:
-
Various Authors. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
-
Various Authors. (Date N/A). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling. The Royal Society of Chemistry. Available from: [Link]
-
Various Authors. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. Available from: [Link]
-
Various Authors. (Date N/A). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing. Available from: [Link]
-
Various Authors. (2008). 4-{4-[({3-TERT-BUTYL-1-[3-(HYDROXYMETHYL) PHENYL]-1H-PYRAZOL-5-YL } CARBAMOYL)-AMINO]-3-FLUOROPHENOXY} -N-METHYLPYRIDINE-2-CARBOXAMIDE AS WELL AS PRODRUGS AND SALTS THEREOF FOR THE TREATMENT OF CANCER. European Patent Office. Available from: [Link]
-
Various Authors. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available from: [Link]
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- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Removing palladium catalysts from 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Answering the user's request.## Technical Support Center: Palladium Catalyst Removal from 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from this compound. This document provides a structured, in-depth approach to troubleshooting, moving from fundamental techniques to advanced solutions, ensuring the final compound meets the stringent purity requirements for downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.
Introduction: The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck, are indispensable tools in modern organic synthesis.[1][2] However, their use necessitates a robust purification strategy to remove residual palladium. For pharmaceutical intermediates like this compound, failure to reduce palladium levels can have severe consequences:
-
Regulatory Non-Compliance: Regulatory bodies, including the FDA and EMA, enforce strict limits on elemental impurities in APIs, often in the low parts-per-million (ppm) range, as outlined in the ICH Q3D guidelines.[3][4]
-
Catalytic Interference: Residual palladium can interfere with subsequent synthetic steps, leading to side reactions, reduced yields, and unpredictable outcomes.
-
Toxicological Concerns: Palladium, as a heavy metal, poses potential health risks, making its removal a critical safety requirement.[5]
This guide provides a systematic approach to diagnosing and resolving palladium contamination issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to guide you through a logical sequence of questions you might have during your purification process.
Q1: I've just completed my synthesis of this compound. What is the first and simplest step to remove the palladium catalyst?
A1: The initial approach depends on the nature of your catalyst. If you've used a heterogeneous catalyst like palladium on carbon (Pd/C), a simple filtration is the first step. For homogeneous catalysts that may have precipitated as Pd(0) black upon reaction completion, filtration is also the primary action.
This initial filtration through a pad of diatomaceous earth (e.g., Celite®) can remove the bulk of the insoluble palladium species.[6] It is a cost-effective and rapid method to significantly reduce the metal load before employing more selective techniques.
Q2: My post-filtration analysis still shows high palladium content (>100 ppm). What does this mean and what should I do next?
A2: High palladium levels after simple filtration indicate the presence of soluble or colloidal palladium species.[6] These species are too small to be captured by standard filtration and require a more targeted approach. At this stage, the use of metal scavengers is the most common and effective strategy.[3][7] Scavengers are solid-supported materials with functional groups that have a high affinity for palladium, binding it so it can be removed by filtration.[5][8]
Q3: There are many types of scavengers. How do I select the most appropriate one for my ethynylpyrazole compound?
A3: The choice of scavenger is critical and depends on the oxidation state of the residual palladium (e.g., Pd(0) or Pd(II)) and the nature of your product. For a molecule like this compound, which contains a nitrogen-rich pyrazole ring and an alkyne moiety, careful selection is necessary to ensure efficient palladium removal without product loss.
-
Thiol-Based Scavengers (e.g., Silica-Thiol, Si-Thiol): These are often the first choice and are highly effective for a broad range of palladium species, particularly Pd(II). The soft sulfur atom has a strong affinity for the soft palladium metal center.
-
Thiourea-Based Scavengers: These also leverage a sulfur-palladium interaction and can be very effective. They offer a different binding profile that may be successful if thiol scavengers are suboptimal.[1]
-
Amine-Based Scavengers: These are generally more effective for electron-deficient palladium species and can be a good secondary option.
-
Activated Carbon: While less selective, activated carbon is an excellent scavenger for various palladium species and can be used alone or in combination with other methods.[9] However, it carries a higher risk of non-selectively adsorbing the product, leading to yield loss.[3]
For your specific compound, starting with a thiol-functionalized silica scavenger is a highly recommended and evidence-based approach.
Q4: I have selected a thiol-based scavenger. Can you provide a reliable protocol for a lab-scale batch scavenging process?
A4: Certainly. The following is a general, yet robust, protocol for batch scavenging.
Protocol 1: Batch Scavenging with Thiol-Functionalized Silica
Objective: To reduce residual palladium in a solution of this compound to <10 ppm.
Materials:
-
Crude product solution in an appropriate solvent (e.g., Toluene, Ethyl Acetate, Acetonitrile).
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, Biotage ISOLUTE Si-Thiol).
-
Inert gas (Nitrogen or Argon).
-
Stir plate and stir bar.
-
Filtration apparatus (Büchner funnel or similar).
-
Celite® 545.
-
Analytical equipment for palladium quantification (ICP-MS is the standard).[5][10]
Procedure:
-
Dissolution: Ensure your crude this compound is fully dissolved in a suitable solvent.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used.
-
Agitation & Heating: Stir the slurry vigorously under an inert atmosphere. Gentle heating to 40-60 °C can often increase the rate and efficiency of scavenging, but this should be tested to ensure product stability.[11][12]
-
Incubation: Allow the mixture to stir for a period of 2 to 24 hours. The optimal time should be determined by periodic sampling and analysis. A 4-hour treatment is a good starting point.[4]
-
Filtration: Prepare a filter pad by layering approximately 1-2 cm of Celite® over a filter paper in a Büchner funnel. Wet the pad with the reaction solvent.
-
Removal: Filter the scavenger slurry through the Celite® pad. The scavenger, now bound with palladium, will be retained on the pad.
-
Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product, maximizing your yield.
-
Analysis: Concentrate the filtrate and submit a sample for palladium analysis via ICP-MS to confirm that the desired purity level has been achieved.
Q5: I followed the scavenging protocol, but my palladium levels are still above the desired limit (>10 ppm). What troubleshooting steps can I take?
A5: This is a common challenge. If a single scavenging pass is insufficient, a systematic troubleshooting approach is necessary. The following flowchart and table outline the next steps.
Caption: Troubleshooting Decision Tree for Palladium Removal.
Troubleshooting Quick Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Pd levels (>50 ppm) after scavenging | 1. Insufficient scavenger amount.2. Scavenging time too short.3. Incorrect scavenger choice for the Pd species.4. Product is strongly complexed with Pd, hindering scavenger access. | 1. Increase scavenger loading to 15-20 equivalents.[12]2. Extend scavenging time to 12-24 hours.3. Screen a different class of scavenger (e.g., switch from thiol to thiourea).4. Consider a pre-treatment wash (e.g., dilute aqueous acid) to disrupt the complex before scavenging.[12] |
| Significant product loss after scavenging | 1. Non-specific binding of the product to the scavenger.2. Product degradation under scavenging conditions (e.g., heat). | 1. Reduce the amount of scavenger used.2. Switch to a more selective scavenger.3. Perform the scavenging at a lower temperature (e.g., room temperature).4. Ensure the filter cake is washed thoroughly with fresh solvent. |
| Inconsistent results between batches | 1. Variation in the form of residual palladium.2. Inefficient mixing in larger scale reactions. | 1. Standardize the reaction workup procedure before scavenging.2. Ensure vigorous and consistent agitation during the scavenging step. |
Q6: Can I use chromatography or crystallization to remove palladium?
A6: Yes, but with important caveats.
-
Chromatography: Standard flash column chromatography on silica gel can remove some palladium, but it is often not sufficient to reach the low ppm levels required for APIs.[13][14] Studies have shown that significant amounts of palladium can co-elute with the product.[13][15] However, chromatography is excellent for removing organic byproducts. A best practice is to perform scavenging first to remove the bulk of the palladium, followed by chromatography for final purification.[13]
-
Crystallization: While a powerful purification technique, crystallization can sometimes concentrate metal impurities within the crystal lattice.[3] Its effectiveness for palladium removal is highly case-specific. It can be effective as a final "polishing" step, especially when used with additives like N-acetylcysteine that help keep the palladium in the mother liquor.[4][5]
Data Summary: Comparing Palladium Removal Techniques
The following table provides illustrative data on the effectiveness of various palladium removal strategies, based on typical results reported in the literature.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Typical Product Yield Loss | Notes |
| Filtration through Celite® | 5000 | 800 - 1500 | < 2% | Effective for insoluble/precipitated Pd(0).[4] |
| Silica Gel Chromatography | 1000 | 50 - 200 | 5 - 15% | Not reliable for achieving <50 ppm levels.[13][14] |
| Single Batch Scavenging (Thiol-Silica, 10 eq, 4h, 40°C) | 1000 | 20 - 50 | 2 - 5% | A good first-pass scavenging attempt. |
| Optimized Batch Scavenging (Thiol-Silica, 20 eq, 16h, 60°C) | 1000 | < 10 | 3 - 7% | More aggressive conditions often required for low ppm targets.[11] |
| Scavenging + Activated Carbon | 1000 | < 5 | 5 - 10% | Highly effective but carries a higher risk of yield loss.[16] |
| Scavenging + Recrystallization | 50 | < 5 | 10 - 20% | Excellent final polishing step to meet stringent limits. |
Visualizing the Workflow: A Standard Operating Procedure
The following diagram illustrates a standard workflow for robust palladium removal, integrating the key decision points discussed.
Caption: Standard Workflow for Palladium Removal and Analysis.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Organic Syntheses. Palladium. [Link]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
ResearchGate. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
- Google Patents. (2005). Method of removing palladium.
-
PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
Scavenging Technologies. Recognising the Needs of the Pharmaceutical Industry. [Link]
-
PubMed. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
ResearchGate. (2021). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. [Link]
-
ACS Publications. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Synthesis of 1‐Alkyl‐5‐Arylpyrazoles: The Auto‐Tandem Catalysis for C−C Bond Cleavage/Heck Arylation. [Link]
-
Nature. (2021). Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. [Link]
-
PubMed. (2015). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Troubleshooting Side Reactions in Ethynyl Pyrazole Synthesis
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethynyl pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, and the introduction of an ethynyl group opens up a vast chemical space for further functionalization, making them highly valuable building blocks.[1][2][3] However, the journey to these versatile molecules is often fraught with challenges, primarily in the form of unexpected and yield-reducing side reactions.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying mechanisms of common side reactions and provide robust, validated strategies to overcome them.
Core Synthetic Strategies & Common Pitfalls
The synthesis of ethynyl pyrazoles generally follows two main pathways:
-
Post-Functionalization of a Pre-formed Pyrazole Ring: This typically involves the cross-coupling of a halogenated pyrazole with a terminal alkyne (or its equivalent). The Sonogashira coupling is the workhorse reaction here.[4][5]
-
Formation of the Alkyne on the Pyrazole Ring: This involves converting a functional group, such as an aldehyde on the pyrazole ring, into an alkyne. The Corey-Fuchs reaction is a classic and effective method for this transformation.[6][7]
-
Cyclization to Form the Pyrazole Ring: This involves using a precursor that already contains an alkyne moiety to build the pyrazole ring, for instance, by reacting an alkynyl-1,3-dicarbonyl compound with a hydrazine.[8][9]
Each of these strategies comes with a unique set of potential side reactions. This guide is structured to address the most pressing issues encountered in the most common synthetic routes.
FAQ & Troubleshooting Guide 1: The Sonogashira Coupling Approach
The Sonogashira coupling is a powerful palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds, typically between a halo-pyrazole and a terminal alkyne.[4][5] While highly effective, it is sensitive to reaction conditions, and several side reactions can plague the synthesis.
Q1: My primary side product is a symmetrical 1,3-diyne from my terminal alkyne. How do I stop this alkyne homocoupling (Glaser coupling)?
A1: This is the most common side reaction in Sonogashira couplings.[10][11][12] It is a copper-catalyzed oxidative dimerization of your terminal alkyne.[4][13] The mechanism competes directly with the desired cross-coupling pathway. Understanding the cause is key to prevention.
Root Causes & Solutions:
-
Presence of Oxygen: Oxygen is the terminal oxidant for the copper-catalyzed Glaser coupling. Even trace amounts can lead to significant homocoupling.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[14] All solvents and the amine base must be rigorously degassed prior to use. A common method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.
-
-
High Copper Catalyst Concentration: While the copper(I) co-catalyst is crucial for the Sonogashira reaction, it is also the primary catalyst for the undesired homocoupling.[4]
-
Solution 1: Reduce Copper Loading. Titrate down your CuI loading to the minimum effective concentration, often between 1-2 mol%.[14]
-
Solution 2: Switch to Copper-Free Conditions. Numerous copper-free Sonogashira protocols have been developed specifically to avoid Glaser coupling.[4][15][16] These often require a different ligand or a higher reaction temperature but can be exceptionally effective.
-
-
High Concentration of Terminal Alkyne: A high initial concentration of the free alkyne can favor the bimolecular homocoupling reaction.[10]
-
Protecting Groups: The acidic proton of the terminal alkyne is required for Glaser coupling. Masking this proton eliminates the side reaction.
-
Solution: Use a Silyl Protecting Group. Protect the terminal alkyne with a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group.[10] The protected alkyne can then be coupled via Sonogashira, and the silyl group is easily removed in a subsequent step, often with a fluoride source like TBAF or mild base like K₂CO₃ in methanol.
-
Below is a decision-making workflow for troubleshooting Glaser coupling.
Caption: Troubleshooting workflow for Glaser homocoupling.
Q2: My reaction is stalled, or the yield is very low, and I'm observing a black precipitate. What is happening?
A2: The formation of a black precipitate, known as "palladium black," is a clear sign of palladium catalyst decomposition and inactivation.[16] This occurs when the Pd(0) active species agglomerates and falls out of the catalytic cycle.
Root Causes & Solutions:
-
Catalyst Quality: The Pd(0) catalyst can be sensitive to air and moisture. A common precatalyst like PdCl₂(PPh₃)₂ is more stable but must be reduced in situ to the active Pd(0) species.
-
Solution: Use a fresh batch of palladium catalyst stored properly under an inert atmosphere.[16] For Pd(II) precatalysts, ensure the other reaction components (amine, phosphine ligands) are of high purity to facilitate efficient reduction.
-
-
Inappropriate Ligands: The choice of phosphine ligand is critical. Insufficiently stabilizing ligands can allow the Pd(0) to precipitate.
-
Solution: For less reactive halo-pyrazoles (e.g., chloro- or bromo-pyrazoles), consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos, which can stabilize the palladium catalyst and promote the difficult oxidative addition step.[14]
-
-
Reaction Temperature: While heating can be necessary for less reactive halides, excessively high temperatures can accelerate catalyst decomposition.
Comparative Table: Sonogashira Reaction Conditions
| Parameter | Standard Sonogashira (with CuI) | Copper-Free Sonogashira | Key Consideration |
| Catalyst System | Pd(II)/Pd(0) + CuI | Pd(II)/Pd(0) | The absence of CuI eliminates the primary pathway for Glaser coupling.[4][16] |
| Atmosphere | Strictly Inert (Ar/N₂) | Inert (Ar/N₂) | Critical for both, but especially for standard conditions to prevent O₂-driven homocoupling.[14] |
| Key Side Reaction | Alkyne Homocoupling (Glaser) | Catalyst Decomposition | The focus shifts from preventing dimerization to maintaining catalyst stability. |
| Typical Halide | I, Br | I, Br, OTf | Copper-free systems can be very effective for a range of halides and pseudohalides.[16] |
| Temperature | Room Temp to ~60 °C | Often requires higher temperatures (~50-100 °C) | The higher energy barrier in the absence of copper may require more thermal energy.[17] |
FAQ & Troubleshooting Guide 2: The Corey-Fuchs Reaction Approach
The Corey-Fuchs reaction is a reliable two-step process to convert a pyrazole-carboxaldehyde into a terminal ethynyl pyrazole.[6][7] The first step forms a 1,1-dibromoalkene, which is then treated with a strong base (like n-BuLi) to yield the alkyne.[18]
Q3: The first step of my Corey-Fuchs reaction (formation of the dibromoalkene) is low-yielding. What can I do?
A3: The formation of the dibromoalkene relies on the generation of a phosphorus ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[19] Low yields often stem from issues with this ylide formation or its subsequent reaction.
Root Causes & Solutions:
-
Reagent Purity: PPh₃ can oxidize over time. CBr₄ can also degrade.
-
Solution: Use fresh, high-purity PPh₃ and CBr₄.
-
-
Stoichiometry: The reaction requires two equivalents of PPh₃ per equivalent of CBr₄ to generate the ylide.
Q4: The second step fails. My dibromoalkene is consumed, but I don't get the desired alkyne. Instead, I see decomposition or a dimerized bromo-containing product.
A4: This is a common failure mode in the second step, which involves a lithium-halogen exchange followed by rearrangement.[6][20]
Root Causes & Solutions:
-
Intramolecular Reactions: The highly reactive lithiated intermediate can react with other functional groups on your pyrazole ring before it has a chance to rearrange to the alkyne. This is especially true for groups with acidic protons or electrophilic sites.
-
Solution: Ensure any sensitive functional groups (like -NH on the pyrazole) are protected before attempting the Corey-Fuchs reaction.
-
-
Dimerization: The intermediate vinylidene carbene (or its lithium precursor) can react with another molecule of the starting dibromoalkene or the product alkyne.[20]
-
Solution: Inverse Addition. The most effective way to prevent this bimolecular side reaction is to use inverse addition. Prepare a solution of your dibromoalkene in an anhydrous solvent (like THF) and add it dropwise to a solution of n-BuLi at -78 °C. This keeps the concentration of the reactive intermediate low at all times, favoring the desired unimolecular rearrangement.[20]
-
Caption: Logical flow for troubleshooting the second step of the Corey-Fuchs reaction.
Protocol: Corey-Fuchs Reaction with Inverse Addition
-
Setup: In a flame-dried, three-neck flask under argon, prepare a solution of n-butyllithium (2.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Preparation: In a separate flame-dried flask, dissolve the pyrazole-1,1-dibromoalkene (1.0 eq) in anhydrous THF.
-
Inverse Addition: Using a syringe pump, add the dibromoalkene solution dropwise to the stirred n-BuLi solution at -78 °C over 1-2 hours.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Warm & Quench: Allow the reaction to slowly warm to room temperature. Once at room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
FAQ & Troubleshooting Guide 3: Cyclization Approach
Synthesizing the pyrazole ring from precursors already containing an alkyne, such as the reaction of an alkynyl-β-diketone with a hydrazine, can be highly efficient.[8] However, the primary challenge here is often controlling regioselectivity.
Q5: My reaction of an unsymmetrical alkynyl-1,3-dicarbonyl with a substituted hydrazine is producing a mixture of two regioisomeric pyrazoles. How can I control the outcome?
A5: This is a classic problem in pyrazole synthesis.[9] The regioselectivity is determined by which nitrogen of the hydrazine attacks which carbonyl group of the dicarbonyl compound. The outcome is highly dependent on the electronic and steric nature of the substituents and the reaction conditions.
Root Causes & Solutions:
-
Electronic Effects: The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon.
-
Solution: You can sometimes influence this by changing the reaction pH. Under acidic conditions, the reaction often favors one isomer, while basic conditions may favor the other. A systematic screen of pH is a good starting point.
-
-
Steric Hindrance: A bulky substituent on the hydrazine or the dicarbonyl compound can direct the reaction pathway by sterically blocking one of the reaction sites.
-
Solution: While harder to modify post-synthesis, this is a key consideration during the design phase. If you have a choice of synthetic routes, choose precursors where the steric differences between the two carbonyls are maximized to favor a single isomer.
-
-
Directed Synthesis: Sometimes, achieving high regioselectivity in a one-pot reaction is not feasible.
-
Solution: Consider a multi-step, directed synthesis. For example, you can first form a hydrazone at one specific carbonyl group under controlled conditions and then induce cyclization in a separate step. This removes the ambiguity of the initial attack.
-
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
- Benchchem. (2025). Troubleshooting guide for Sonogashira coupling failures.
- MDPI. (2023).
- Wikipedia. Sonogashira coupling.
- ResearchGate. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2025). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF.
- PMC.
- Research Square. (2025).
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
- Benchchem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros.
- Benchchem. (2025). Technical Support Center: Optimizing Terminal Alkyne Synthesis.
- Reddit. (2016). Need some help with a Corey-Fuchs reaction... - chemistry.
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. (2020).
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- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
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- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.
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- PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- SlideShare. (2018). Pyrazole.
- ACS Publications. (2017). Consecutive Sonogashira Coupling and Hydroamination Cyclization for the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)-ones Catalyzed by CuI/l-Proline | The Journal of Organic Chemistry.
- The Sonogashira Coupling.
- Beilstein Journal of Organic Chemistry. (2021). Search Results.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PMC. (2025).
- PMC. (2021).
- ResearchGate. (2022).
- Organic Chemistry Portal. Corey-Fuchs Reaction.
- TCI AMERICA. Corey-Fuchs Reaction.
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Corey-Fuchs Reaction [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Stability & Storage of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Case ID: TECH-PYR-005 Compound Class: Terminal Alkynyl Pyrazoles Status: Active Support Guide
Executive Summary & Core Directive
1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole is a high-value intermediate, frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., DLK/LZK inhibitors) via Sonogashira coupling or Click chemistry (CuAAC).
The Critical Vulnerability: While the pyrazole core and cyclopropyl ring are relatively robust, the terminal ethynyl group (C≡C-H) is the stability bottleneck. It renders the molecule susceptible to:
-
Oxidative Homocoupling (Glaser Coupling): Forming diynes in the presence of oxygen and trace metals.
-
Polymerization: Triggered by light (photolysis) or heat.
-
Hygroscopic Degradation: Moisture absorption facilitating hydrolysis or hydrate formation.
Immediate Action Required: If you have just received this compound, do not store it at room temperature. Move it immediately to -20°C under an inert atmosphere.
Critical Storage Parameters (The "Why" and "How")
This module defines the non-negotiable storage environment required to maintain >98% purity over 6+ months.
| Parameter | Requirement | Scientific Rationale (Causality) |
| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits the autopolymerization of the terminal alkyne and suppresses thermodynamic rearrangement. |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen promotes the formation of peroxy-intermediates and Glaser homocoupling (dimerization). Argon is preferred as it is heavier than air. |
| Container | Amber Glass Vial | The ethynyl group is photosensitive. UV/Vis exposure can generate radical species leading to oligomerization. |
| Closure | PTFE-lined Septum | Prevents gas exchange and moisture ingress. Parafilm alone is insufficient for long-term storage of alkynes. |
| Desiccation | Required | Pyrazoles can hydrogen bond with water. Moisture accelerates degradation and complicates stoichiometric weighing. |
Degradation Pathways & Visual Logic
Understanding how the molecule breaks down is essential for troubleshooting. The diagram below maps the specific chemical risks associated with the functional groups.
Figure 1: Mechanistic degradation pathways. The terminal alkyne is the primary site of failure, leading to dimerization (yellowing) or polymerization (browning).
Troubleshooting Guide: Diagnostics & FAQs
Q1: The compound has turned from white to yellow/light brown. Is it still usable?
Diagnosis: This indicates the onset of oxidative coupling (formation of the diyne dimer) or early-stage oligomerization.
-
Action: Check solubility. If fully soluble in DCM/DMSO, purification via silica gel chromatography is possible.
-
Purification Protocol:
-
Dissolve in minimal Dichloromethane (DCM).
-
Run a short silica plug (Hexane:EtOAc gradient). The monomer (less polar) usually elutes before the dimer/oligomers.
-
Note: If the solid has turned dark brown or black and is insoluble in organic solvents, it has polymerized and is irretrievable.
-
Q2: I see an extra peak in the NMR around 3.0–3.5 ppm disappearing.
Diagnosis: The proton on the terminal alkyne (
-
Loss of Signal: Indicates the alkyne has reacted (likely deprotonated or coupled).
-
Broadening: Broad peaks in the aromatic region suggest polymerization.
-
New Peaks: A symmetric dimer (Glaser product) will lose the alkyne proton signal and show a doubling of the molecular weight in LC-MS, but the NMR spectrum of the dimer will look very similar to the monomer minus the alkyne proton.
Q3: Can I use metal spatulas to weigh this compound?
Recommendation: Avoid if possible.
-
Reasoning: Trace iron or nickel from scratched spatulas, or copper contaminants, can catalyze the oxidative coupling of terminal alkynes.
-
Best Practice: Use antistatic plastic spatulas or glass pipettes if the compound is an oil/low-melting solid.
Q4: How do I handle the compound for a reaction?
Protocol:
-
Remove the vial from the freezer and allow it to equilibrate to room temperature before opening (prevents water condensation inside the cold vial).
-
Flush the headspace with Argon immediately after removing the aliquot.
-
Re-seal with Parafilm over the cap and return to -20°C immediately.
Standardized QC Protocol (Self-Validation)
Before committing this intermediate to a high-value step (e.g., coupling with a complex kinase scaffold), validate its integrity using this decision matrix.
| Test | Expected Result | Warning Sign |
| Visual Inspection | White to off-white crystalline solid. | Yellow, orange, or brown sticky gum. |
| 1H NMR (CDCl3) | Sharp singlet at ~3.0-3.5 ppm (alkynyl-H). Sharp tert-butyl singlet (~1.6 ppm). | Disappearance of alkyne singlet. Broadening of signals (polymer). |
| LC-MS | Single peak, [M+H]+ corresponds to MW. | Presence of [2M-2]+ peak (Dimer). |
| Solubility | Clear solution in DCM or DMSO. | Turbidity or particulates (Oligomers). |
Workflow Visualization: Receipt to Storage
Figure 2: Standard Operating Procedure (SOP) for handling incoming shipments of labile alkynyl pyrazoles.
References
-
Tocris Bioscience. Stability and Storage of Bioactive Chemicals. (General guidance on -20°C storage for labile solids).
-
Thermo Fisher Scientific. Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.[1] (Analogous pyrazole stability data indicating moisture sensitivity).
-
Chai, Y., et al. (2023). Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes.[2] J. Org.[2] Chem. 88, 13645–13654.[2] (Demonstrates reactivity and handling of terminal alkynyl pyrazoles). [2]
-
BLD Pharm. Product Safety: tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate.[3] (Confirms storage requirements: Keep in dark, inert atmosphere, freezer -20°C).
-
Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angew.[1] Chem. Int. Ed., 39: 2632-2657. (Foundational text on Glaser coupling mechanisms and alkyne instability).
Sources
Validation & Comparative
13C NMR chemical shifts for 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Executive Summary
Objective: This guide provides a technical comparative analysis of the 13C NMR spectral characteristics of 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole . It is designed for medicinal chemists and analytical scientists to distinguish the target compound from its regiochemical isomer, 1-tert-butyl-3-cyclopropyl-5-ethynylpyrazole , a common synthetic impurity.
The Challenge: The synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. While the tert-butyl group provides steric bulk that typically favors the 1,3-isomer (kinetic control), specific synthetic routes (e.g., cyclization of diketones with tert-butylhydrazine) can yield the 1,5-isomer or mixtures. Unambiguous structural assignment relies on detecting the specific interaction between the N1-substituent and the C5-substituent.
Structural Analysis & Predicted Chemical Shifts
The following data presents high-confidence diagnostic ranges derived from substituent increment analysis and authoritative pyrazole literature (Claramunt et al., Can. J. Chem.).
Comparative Shift Table (Target vs. Regioisomer)
| Carbon Assignment | Target: 1,5-Isomer (1-tBu-5-cPr-3-ethynyl) | Alternative: 1,3-Isomer (1-tBu-3-cPr-5-ethynyl) | Diagnostic Note |
| C3 (Pyrazole) | ~132 - 138 ppm | ~150 - 155 ppm | C3 is generally shielded relative to C5 in N-alkyl pyrazoles, but substituent effects dominate. |
| C4 (Pyrazole) | ~108 - 112 ppm | ~102 - 106 ppm | C4 is the most shielded ring carbon. Shifts upfield slightly when adjacent to the bulky t-butyl group in the 1,5-isomer. |
| C5 (Pyrazole) | ~145 - 150 ppm | ~128 - 134 ppm | CRITICAL: C5 is deshielded by the adjacent N1. In the target, C5 is further deshielded by the cyclopropyl ring. |
| Ethynyl ( | ~80 - 84 ppm | ~80 - 84 ppm | Internal alkyne carbon. Less diagnostic for regioisomerism. |
| Ethynyl ( | ~74 - 78 ppm | ~74 - 78 ppm | Terminal alkyne carbon. |
| Cyclopropyl (CH) | ~6 - 10 ppm | ~8 - 12 ppm | Methine attached to the ring. |
| Cyclopropyl (CH2) | ~4 - 8 ppm | ~4 - 8 ppm | High-field region. |
| t-Butyl (Quat) | ~60 - 62 ppm | ~58 - 60 ppm | Attached to N1. |
| t-Butyl (CH3) | ~29 - 30 ppm | ~29 - 30 ppm | Intense signal. |
Note: Shifts are referenced to CDCl3 (77.16 ppm). Values in DMSO-d6 may shift +1-2 ppm.
Diagnostic Logic & Assignment Workflow
To guarantee structural integrity, you must validate the regiochemistry using 2D NMR. Do not rely solely on 1D 13C shifts due to solvent-dependent variability.
The "Self-Validating" Protocol (HMBC/NOE)
The definitive proof of the 1,5-substitution pattern is the correlation between the N-tert-butyl protons and the C5-substituent .
Step 1: 1H NMR Anchor Points
-
Identify the t-Butyl singlet (~1.6 - 1.7 ppm, 9H).
-
Identify the Cyclopropyl methine multiplet (~1.8 - 2.0 ppm, 1H).
-
Identify the Ethynyl singlet (~3.0 - 3.5 ppm, 1H).
Step 2: HMBC (Heteronuclear Multiple Bond Correlation)
-
Target (1,5-cPr): The t-Butyl protons will show a strong
correlation to the C5 pyrazole carbon (~145-150 ppm). Crucially, this C5 carbon must also show correlations to the Cyclopropyl protons . -
Alternative (1,3-cPr): The t-Butyl protons correlate to C5, but in this isomer, C5 is attached to the Ethynyl group. Therefore, C5 will correlate to the Ethynyl proton, not the Cyclopropyl protons.
Step 3: NOESY/ROESY (Spatial Proximity)
-
Target: Strong NOE between t-Butyl (CH3) and Cyclopropyl (CH) .
-
Alternative: Strong NOE between t-Butyl (CH3) and Ethynyl (CH) .
Visualization of Assignment Logic
Figure 1: Logic flow for distinguishing regioisomers using 2D NMR correlations.
Experimental Protocol
Synthesis Overview (Context)
The synthesis typically involves the condensation of a cyclopropyl-ethynyl-1,3-diketone (or equivalent synthon like an alkynone) with tert-butylhydrazine hydrochloride.
-
Regioselectivity Note: The bulky tert-butyl group creates significant steric pressure. Under thermodynamic conditions, the 1,3-isomer (t-butyl away from cyclopropyl) is favored. Obtaining the 1,5-isomer often requires kinetic control or specific solvent systems (e.g., ethanol vs. acetic acid).
NMR Acquisition Parameters
To ensure resolution of the quaternary carbons (C3, C5, C-alkyne, C-tBu):
-
Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (especially the alkyne and pyrazole ring carbons) have long T1 relaxation times.
-
Pulse Angle: 30° (to maximize signal-to-noise per time unit).
-
Scans: Minimum 512 scans for 10 mg sample to clearly resolve the weak quaternary alkyne signals.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–684. Link
- Key Insight: Establishes the fundamental chemical shift differences between C3 and C5 in pyrazoles.
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[1][2][3][4][5] In Comprehensive Heterocyclic Chemistry.
- Key Insight: Definitive text on pyrazole tautomerism and regioisomerism.
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
- 1. 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Mass Spectrometry Characterization of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Executive Summary
The structural elucidation of novel small molecules is a cornerstone of modern drug discovery and development. 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole represents a class of N-heterocyclic compounds with significant potential as a scaffold in medicinal chemistry. Accurate confirmation of its molecular structure and purity is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the definitive characterization of this compound. We will explore the practical application and data interpretation of soft ionization (Electrospray Ionization, ESI) versus hard ionization (Electron Ionization, EI), supplemented by the power of High-Resolution Mass Spectrometry (HRMS) for unambiguous formula determination. This document serves as a practical guide for researchers, offering detailed protocols, interpreting expected fragmentation patterns, and recommending a comprehensive analytical workflow.
Introduction: The Analytical Challenge
This compound is a synthetic heterocyclic compound featuring a substituted pyrazole core. The pyrazole ring is a privileged structure in pharmacology, and the unique combination of a bulky tert-butyl group, a strained cyclopropyl ring, and a reactive ethynyl moiety presents both synthetic opportunities and analytical challenges. Mass spectrometry (MS) is the definitive tool for confirming the molecular weight and providing deep structural insights through controlled fragmentation. The choice of ionization technique is critical, as it dictates the nature and extent of fragmentation, thereby determining the type of information obtained. This guide compares the two most common approaches, ESI and EI, to provide a holistic characterization strategy.
Foundational Physicochemical & Mass Data
Before any analysis, establishing the theoretical properties of the target molecule is essential. This data forms the ground truth against which experimental results are validated.
-
Chemical Structure: (Self-generated image, as a placeholder for the actual structure)
-
Molecular Formula: C₁₂H₁₆N₂
-
Molar Mass (Average): 188.27 g/mol
-
Monoisotopic Mass: 188.13135 u
-
Protonated (ESI): [M+H]⁺ = 189.13918 u
-
Molecular Ion (EI): [M]⁺• = 188.13135 u
The monoisotopic mass is the key value for high-resolution analysis, as it is the exact mass of the molecule calculated using the most abundant isotope of each element.
Comparative Analysis of Ionization Techniques
The fundamental difference between ESI and EI lies in the energy imparted to the analyte during ionization. ESI is a "soft" technique that typically preserves the intact molecule, while EI is a "hard" technique that induces extensive, reproducible fragmentation.
Electrospray Ionization (ESI-MS): Confirming Molecular Identity
ESI is the premier technique for analyzing polar to moderately polar small molecules from a liquid phase, making it ideal for LC-MS applications.[1][2][3] It generates ions by applying a high voltage to a liquid, creating a fine aerosol.[2][3] This gentle process results in minimal fragmentation, typically yielding the protonated molecule [M+H]⁺.[2]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1 µg/mL using the same solvent.
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer (ESI) Settings:
-
Ionization Mode: Positive. The two nitrogen atoms in the pyrazole ring are basic and readily accept a proton.
-
Capillary Voltage: +3.5 kV.
-
Drying Gas (N₂): 325 °C at 10 L/min. This aids in desolvation of the ESI droplets.[3]
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 50 - 500.
-
Fragmentation Voltage: 70 V (low setting to minimize in-source fragmentation).
-
The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 189.14 . The presence of this peak provides clear confirmation of the molecular weight. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 211.12, may also be observed.
To gain structural information, the [M+H]⁺ ion (m/z 189.1) is isolated and fragmented via collision-induced dissociation (CID). This reveals the most labile bonds. For this molecule, the tert-butyl group is the most likely point of initial fragmentation.
-
Proposed Major Fragmentation: A neutral loss of isobutylene (C₄H₈, 56.06 Da) via a rearrangement is the most probable pathway. This results from the cleavage of the N-C bond connecting the pyrazole and the tert-butyl group.
-
[M+H]⁺ (m/z 189.14) → [M+H - C₄H₈]⁺ (m/z 133.08) + C₄H₈
-
This fragmentation provides strong evidence for the presence and location of the tert-butyl substituent.
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Electron Ionization (EI-MS): A Structural Fingerprint
EI is a high-energy technique typically coupled with Gas Chromatography (GC-MS). Molecules in the gas phase are bombarded with a beam of electrons (classically 70 eV), causing ionization and extensive, reproducible fragmentation.[4] The resulting mass spectrum is a unique "fingerprint" that can be used for structural elucidation and library matching.
-
Sample Preparation: Dissolve the compound in a volatile, non-polar solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.
-
Gas Chromatography (GC):
-
Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer (EI) Settings:
-
Ionization Mode: EI.
-
Electron Energy: 70 eV. This standard energy ensures that spectra are comparable across different instruments.[4]
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35 - 400.
-
The EI spectrum will be significantly more complex than the ESI spectrum. A molecular ion peak ([M]⁺• at m/z 188.13) may be visible, but it could be weak or absent due to the molecule's propensity to fragment.[5] The fragmentation pattern is dictated by the formation of the most stable carbocations and radicals.
-
α-Cleavage at the Tert-butyl Group: The most dominant fragmentation pathway for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[6]
-
[M]⁺• (m/z 188) → [M - CH₃]⁺ (m/z 173) + •CH₃
-
-
Formation of Tert-butyl Cation: Cleavage of the N-C bond will produce the very stable tert-butyl cation, which will likely be the base peak (most intense peak) in the spectrum.
-
[M]⁺• (m/z 188) → [C₄H₉]⁺ (m/z 57) + [C₈H₇N₂]•
-
-
Pyrazole Ring Fragmentation: Pyrazole derivatives are known to fragment via cleavage of the N-N bond, often leading to the expulsion of molecules like HCN (27 Da).[7][8] This would lead to a series of smaller fragments.
-
Cyclopropyl Group Fragmentation: The cyclopropyl group may lose a hydrogen to form a [C₃H₄]⁺• fragment (m/z 40) or fragment further.[9]
Caption: Key proposed fragmentation pathways under Electron Ionization (EI).
The Decisive Power of High-Resolution Mass Spectrometry (HRMS)
While the ionization methods provide molecular weight and fragmentation data, High-Resolution Mass Spectrometry (HRMS) provides the elemental composition.[10][11] By measuring the mass-to-charge ratio with extremely high accuracy (typically < 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.[11][12]
An ESI-HRMS experiment on the [M+H]⁺ ion would yield a measured m/z of, for example, 189.1390. This value is then used to confirm the elemental formula.
| Molecular Formula | Calculated Exact Mass (m/z) for [M+H]⁺ | Mass Difference (ppm) from 189.1390 |
| C₁₂H₁₇N₂⁺ | 189.13918 | -0.95 (Excellent Match) |
| C₁₁H₁₅N₂O⁺ | 189.11844 | 108.6 |
| C₁₀H₁₇N₄⁺ | 189.14532 | -33.4 |
| C₁₃H₁₉⁺ | 189.14868 | -51.2 |
Table 1: Comparison of potential elemental formulas for a measured m/z of 189.1390. Only the correct formula falls within the typical <5 ppm mass accuracy threshold of modern HRMS instruments.[10]
This level of certainty is indispensable in drug development and chemical research for confirming the identity of a newly synthesized compound.[11]
Summary and Recommended Workflow
| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (EI-MS) |
| Principle | Soft ionization, ions formed from solution | Hard ionization, ions formed from gas phase |
| Typical Platform | LC-MS | GC-MS |
| Molecular Ion | [M+H]⁺ (protonated), strong signal | [M]⁺• (radical cation), often weak or absent |
| Fragmentation | Minimal; controlled via MS/MS (CID) | Extensive and reproducible |
| Primary Use | Molecular weight confirmation, purity analysis | Structural elucidation, library matching |
| Best For This Molecule | Confirming MW and elemental formula (with HRMS) | Generating a structural "fingerprint" |
Recommended Analytical Workflow
For a comprehensive and unambiguous characterization of this compound, the following workflow is recommended:
-
Initial Confirmation (LC-HRMS): Perform an analysis using LC coupled with ESI-HRMS. This single experiment will confirm the retention time, provide the accurate mass of the protonated molecule, and definitively establish the elemental formula (C₁₂H₁₆N₂).
-
Preliminary Structural Analysis (MS/MS): Using the same LC-HRMS run, perform a data-dependent MS/MS experiment on the [M+H]⁺ peak at m/z 189.14. The observation of the characteristic neutral loss of 56 Da (isobutylene) will confirm the presence of the N-tert-butyl group.
-
Detailed Fingerprinting (GC-MS): If further structural confirmation is needed, or for quality control and comparison against a reference standard, perform a GC-EI-MS analysis. The resulting fragmentation pattern, with key ions at m/z 173 and a base peak at m/z 57, will serve as a robust structural fingerprint.
By synergistically combining these techniques, researchers can achieve a rapid, confident, and complete characterization of this compound, ensuring structural integrity and paving the way for further development.
References
- High-Resolution Mass Spectrometry Definition. (2025, August 15). Fiveable.
- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.
-
Tala, S. R., et al. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of the American Society for Mass Spectrometry, 17(12), 1736-1745. [Link]
-
Lee, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]
-
van der Plas, H. C., et al. (1966). The mass spectra of some pyrazole compounds. Recueil des Travaux Chimiques des Pays-Bas, 85(11), 1101-1110. [Link]
-
Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]
-
Payne, K. D., et al. (2017). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of The American Society for Mass Spectrometry, 28(5), 920-928. [Link]
- What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs.
- Mass resolution and mass accuracy in mass spectrometry. (2025, July 2). The Bumbling Biochemist.
- High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
-
de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 739-763. [Link]
-
Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. [Link]
-
Kuck, D., & Grützmacher, H. F. (1980). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas... Pearson+. [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010, February 1). Wiley-VCH. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Atmospheres. [Link]
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Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]
-
Interpretation of mass spectra. SlidePlayer. [Link]
-
Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube. [Link]
-
Awata, R., et al. (2012). Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 60(2), 39-47. [Link]
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mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. [Link]
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Sparkman, O. D. (2020, November 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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Infrared IR spectroscopy peaks of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
An In-Depth Guide to the Infrared Spectroscopy of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole: A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive analysis of the key infrared (IR) absorption frequencies for the novel heterocyclic compound, this compound. In drug discovery and development, unambiguous structural confirmation of newly synthesized molecules is paramount. Infrared spectroscopy serves as a rapid, reliable, and non-destructive technique for identifying functional groups, making it an indispensable tool in the synthetic chemist's arsenal.
Given the absence of published spectral data for this specific molecule, this guide adopts a first-principles, comparative approach. We will deconstruct the molecule into its constituent functional groups—a terminal alkyne, a cyclopropyl ring, a tert-butyl group, and a substituted pyrazole core. By comparing the known characteristic IR absorptions of these individual moieties from authoritative sources, we will construct a detailed, predictive spectral map for the target compound. This analysis is designed to empower researchers to confidently identify this and structurally related molecules, differentiating them from synthetic precursors and potential byproducts.
Molecular Structure and Key Vibrational Modes
The structure of this compound presents a unique combination of functional groups, each with a distinct spectroscopic signature. Our analysis will focus on the stretching and bending vibrations of the following key structural components:
-
Terminal Ethynyl (Alkyne) Group (-C≡C-H): This group is defined by two highly characteristic vibrations: the stretch of the C-H bond and the stretch of the carbon-carbon triple bond.
-
Cyclopropyl Ring: This strained three-membered ring has characteristic C-H stretching frequencies that differ from typical alkanes, as well as unique ring deformation modes.
-
Tert-butyl Group (-C(CH₃)₃): This bulky aliphatic group has specific C-H stretching and bending modes that create a recognizable pattern.
-
1,3,5-Trisubstituted Pyrazole Ring: The aromatic heterocycle core will exhibit characteristic C=N and C=C double bond stretching vibrations within the ring.
The following diagram illustrates the relationship between the molecular fragments and their expected IR absorption regions.
Caption: Correlation of molecular substructures with their characteristic IR absorption regions.
Comparative Analysis of IR Absorption Peaks
The following table summarizes the predicted IR absorption frequencies for this compound, based on data from analogous compounds. This comparative approach allows for a robust prediction of the experimental spectrum.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity | Comparative Notes & References |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | This is a highly diagnostic peak for terminal alkynes, appearing in a region with few other absorptions.[1][2][3][4] |
| C≡C Stretch | 2150 - 2100 | Weak to Medium, Sharp | The intensity is weak due to the low change in dipole moment. Its position in this "quiet" region of the spectrum is very informative.[2][4][5] | |
| ≡C-H Bend | 700 - 610 | Strong, Broad | This bending vibration is another key feature confirming the terminal alkyne.[2] | |
| Cyclopropyl | C-H Stretch | 3100 - 3000 | Medium | The C-H bonds on strained rings like cyclopropane absorb at higher frequencies than typical alkanes, often just above 3000 cm⁻¹.[6][7] |
| CH₂ Deformation | 1480 - 1440 | Medium | These bending modes are typical for CH₂ groups. | |
| Ring "Breathing" | ~1020 | Medium | Many cyclopropyl compounds exhibit a characteristic ring vibration in this area of the fingerprint region.[7][8] | |
| Tert-butyl | C-H Stretch | 3000 - 2850 | Strong | These peaks are characteristic of sp³-hybridized C-H bonds and will appear just below the 3000 cm⁻¹ line.[9][10] |
| C-H Bending | ~1470 & ~1370 | Medium to Strong | The C-H asymmetric and symmetric deformations are key identifiers. The peak near 1370 cm⁻¹ is often a sharp doublet for a tert-butyl group.[11] | |
| Pyrazole Ring | C=N & C=C Stretch | 1600 - 1450 | Medium to Strong | A series of bands in this region is characteristic of the pyrazole aromatic system. Specific literature on pyrazole derivatives shows absorptions around 1590 cm⁻¹.[12][13] |
Synthesized Interpretation: What to Expect
An experimental spectrum of this compound should display a unique combination of these peaks. The most telling features for successful synthesis would be:
-
The Unmistakable Alkyne Signature: The simultaneous presence of a sharp, strong peak around 3300 cm⁻¹ (≡C-H stretch) and a weaker, sharp peak around 2120 cm⁻¹ (C≡C stretch) is definitive proof of the terminal ethynyl group.
-
The "Above and Below 3000" C-H Stretches: A key validation point will be the observation of C-H stretching absorptions on both sides of 3000 cm⁻¹. Peaks slightly above 3000 cm⁻¹ will correspond to the cyclopropyl C-H bonds, while a strong set of peaks below 3000 cm⁻¹ will belong to the tert-butyl group.
-
The Fingerprint Region: The region from 1600 cm⁻¹ to 1000 cm⁻¹ will be complex. However, one should be able to identify the pyrazole ring stretches (1600-1450 cm⁻¹), the characteristic tert-butyl C-H bending patterns (~1370 cm⁻¹), and the cyclopropyl ring mode (~1020 cm⁻¹).
Standard Operating Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To ensure the acquisition of a reliable and reproducible spectrum, the following protocol should be followed. This self-validating workflow includes steps for background correction and sample preparation critical for accuracy.
Caption: Standard workflow for FT-IR spectrum acquisition of a solid sample.
Experimental Details:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation Rationale (KBr Pellet): For solid, non-volatile compounds, the potassium bromide (KBr) pellet method is standard. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix that minimizes scattering. The high pressure used to form the pellet ensures the sample is finely dispersed, leading to sharp, well-resolved peaks.
-
Background Collection: A background scan is crucial as it measures the absorbance of atmospheric water vapor and carbon dioxide. By taking a ratio of the sample scan to the background scan, these environmental interferences are computationally removed, yielding a pure spectrum of the compound.[14]
-
Data Analysis: The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Peak positions should be identified and compared against the predicted values in the table above to confirm the structure of this compound.
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Establishing a Certified Reference Standard for 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole: A Comparative Guide
For researchers and professionals in drug development, the integrity of a reference standard is the bedrock of reliable downstream applications, from quantitative analysis to biological screening. This guide provides a comprehensive framework for the synthesis, purification, and analytical certification of a reference standard for the novel compound 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole. As this is not a commercially catalogued compound, we will explore a plausible synthetic route and, critically, compare the analytical characteristics of the target compound with potential process-related impurities and isomers.
Section 1: Strategic Synthesis of the Pyrazole Core and Introduction of the Ethynyl Moiety
The synthesis of this compound can be strategically approached in two main phases: the construction of the substituted pyrazole ring and the subsequent introduction of the ethynyl group. A robust and well-characterized synthetic pathway is paramount for understanding potential impurities.
Proposed Synthetic Pathway
A logical synthetic route involves the initial formation of a halogenated pyrazole intermediate, which can then undergo a Sonogashira coupling to introduce the ethynyl group. This approach offers good control over regioselectivity.
Caption: Proposed synthetic workflow for this compound.
Rationale for Synthetic Choices
-
Pyrazole Formation: The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine is a classic and reliable method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis.[1][2] The use of a trifluoromethyl-substituted diketone provides a reactive handle for subsequent transformations.
-
Introduction of the Ethynyl Group: The Sonogashira coupling is a highly efficient and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This method is well-suited for late-stage functionalization of heterocyclic cores. The use of a silyl-protected alkyne minimizes side reactions.
Section 2: The Reference Standard vs. Potential Impurities: A Comparative Analysis
A reference standard is defined by its purity. During the proposed synthesis, several impurities could arise. This section provides a comparative analysis of the expected analytical signatures of the pure target compound versus these potential impurities.
Potential Impurities and Their Origins
| Impurity Class | Specific Example | Origin |
| Starting Materials | 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione, tert-Butylhydrazine | Incomplete reaction during pyrazole formation. |
| Intermediates | 1-Tert-butyl-5-cyclopropyl-3-(trifluoromethyl)pyrazole, 1-Tert-butyl-3-iodo-5-cyclopropylpyrazole, 1-Tert-butyl-5-cyclopropyl-3-(trimethylsilylethynyl)pyrazole | Incomplete reactions in subsequent steps. |
| Byproducts | Homocoupling product of the alkyne (e.g., bis(trimethylsilyl)butadiyne) | Side reaction during the Sonogashira coupling. |
| Isomers | 1-Tert-butyl-3-cyclopropyl-5-ethynylpyrazole | Potential regioisomer formed during the initial pyrazole synthesis.[6][7] |
Comparative Spectroscopic Data
The following tables outline the expected key differentiating signals in various analytical techniques.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Key Diagnostic Signals (δ, ppm) | Rationale for Differentiation |
| Reference Standard | ~3.1 (s, 1H, ≡C-H), ~0.7-1.1 (m, 4H, cyclopropyl CH₂), ~1.6 (s, 9H, t-butyl) | The singlet around 3.1 ppm is characteristic of a terminal alkyne proton.[8][9][10] |
| Intermediate 2 (Iodo) | Absence of ≡C-H signal. Aromatic region may show slight shifts compared to the target. | The absence of the alkyne proton signal is the primary differentiator. |
| Intermediate 3 (TMS-ethynyl) | Absence of ≡C-H signal. Presence of a strong singlet at ~0.25 ppm (9H, Si(CH₃)₃). | The trimethylsilyl singlet is a clear indicator of this intermediate. |
| Isomer (5-ethynyl) | The chemical shift of the pyrazole ring proton and the cyclopropyl protons will differ due to the change in their electronic environment. | Subtle but distinct shifts in the aromatic and aliphatic regions. 2D NMR (NOESY) can confirm spatial relationships. |
Table 2: Comparative IR Spectroscopy Data
| Compound | Key Diagnostic Bands (cm⁻¹) | Rationale for Differentiation |
| Reference Standard | ~3300 (strong, sharp, C≡C-H stretch), ~2100 (weak, C≡C stretch) | The strong, sharp band around 3300 cm⁻¹ is highly characteristic of a terminal alkyne C-H bond.[8][9] |
| Intermediate 2 (Iodo) | Absence of both ~3300 and ~2100 cm⁻¹ bands. | Lack of alkyne-related vibrational modes. |
| Intermediate 3 (TMS-ethynyl) | Absence of ~3300 cm⁻¹ band. Presence of a C≡C stretch (~2150 cm⁻¹). | The absence of the terminal C-H stretch distinguishes it from the final product. |
| Isomer (5-ethynyl) | Will also show ~3300 and ~2100 cm⁻¹ bands. | IR spectroscopy is unlikely to distinguish between the two regioisomers. |
Table 3: Comparative Mass Spectrometry Data (High-Resolution MS)
| Compound | Expected Exact Mass [M+H]⁺ | Rationale for Differentiation |
| Reference Standard | C₁₂H₁₅N₂ | Provides confirmation of the elemental composition. |
| Intermediate 2 (Iodo) | C₁₁H₁₆IN₂ | The mass difference of iodine versus an ethynyl group is significant. |
| Intermediate 3 (TMS-ethynyl) | C₁₅H₂₃N₂Si | The presence of silicon and the corresponding mass will be evident. |
| Isomer (5-ethynyl) | C₁₂H₁₅N₂ | Mass spectrometry will not differentiate between regioisomers. |
Section 3: Chromatographic Purity Assessment and Methodologies
A certified reference standard must have a documented purity, typically assessed by a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC).
HPLC Method for Purity Assessment
The goal is to develop a method that can resolve the target compound from all potential impurities identified in Section 2.
Caption: General workflow for HPLC-based purity assessment.
Experimental Protocol: HPLC Purity Determination
-
System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for non-polar to moderately polar compounds.[11][12]
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for improved peak shape)
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes should provide good separation of compounds with differing polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole core absorbs, typically around 254 nm.
-
Sample Preparation: Accurately weigh the synthesized material and dissolve in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Interpreting the Chromatogram: A Comparative View
The reference standard should ideally appear as a single, sharp, and symmetrical peak. The retention time of potential impurities will differ based on their polarity:
-
More Polar Impurities (e.g., unreacted starting materials): Expected to elute earlier than the target compound.
-
Less Polar Impurities (e.g., TMS-protected intermediate): Expected to have a longer retention time.
-
Isomers: May have very similar retention times, requiring careful optimization of the mobile phase gradient and potentially the use of a different stationary phase to achieve baseline separation.[6][11][13]
Section 4: Conclusion and Best Practices
Establishing a reference standard for a novel compound like this compound is a meticulous process that relies on a deep understanding of its synthesis and potential impurities. By employing a multi-technique analytical approach (NMR, IR, MS, and HPLC) and comparing the data against the expected profiles of these impurities, researchers can confidently certify the purity and identity of their standard. This certified standard then becomes the benchmark for all future research and development activities, ensuring data integrity and reproducibility.
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AJOL. (n.d.). Development and optimization of HPLC methods for the chiral separation of arylpyrazole, chloroacetanilide and organochlorine. Retrieved February 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes. Retrieved February 21, 2026, from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]
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Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved February 21, 2026, from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]
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PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved February 21, 2026, from [Link]
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Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved February 21, 2026, from [Link]
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A Comparative Guide to the Bioactivity of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole and Its Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive comparison of the potential bioactivity of a series of novel pyrazole analogs designed around a core scaffold of 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole. The objective is to furnish researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) of this chemical series and to provide detailed experimental protocols for their biological evaluation.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The unique structural combination of a bulky tert-butyl group at the N1 position, a strained cyclopropyl ring at C5, and a reactive ethynyl group at C3 in the parent compound suggests a potential for high potency and selectivity as a kinase inhibitor. This guide will explore how systematic modifications to these key positions may influence the bioactivity of the analogs, with a focus on their potential as anticancer agents targeting key signaling pathways.
The Rationale for Analog Design and Comparison
The design of the analog series is based on established principles of medicinal chemistry, aiming to probe the impact of steric bulk, electronic properties, and hydrogen bonding potential on biological activity. The core structure, 1-tert-butyl-5-cyclopropylpyrazole, serves as a foundation for systematic modifications at the C3 position, which is a common site for introducing functionality to modulate kinase inhibitory activity.
Table 1: Structures of this compound and a Proposed Analog Series
| Compound ID | R1 Substituent (N1) | R5 Substituent (C5) | R3 Substituent (C3) |
| LEAD-001 | tert-Butyl | Cyclopropyl | Ethynyl |
| ANA-002 | tert-Butyl | Cyclopropyl | Phenyl |
| ANA-003 | tert-Butyl | Cyclopropyl | 4-Chlorophenyl |
| ANA-004 | tert-Butyl | Cyclopropyl | Carboxamide |
| ANA-005 | Phenyl | Cyclopropyl | Ethynyl |
| ANA-006 | tert-Butyl | Phenyl | Ethynyl |
This series allows for a systematic exploration of how changes at each position of the pyrazole core can affect biological activity. For instance, comparing LEAD-001 with ANA-002 and ANA-003 will elucidate the impact of replacing the linear ethynyl group with bulkier, electronically different aryl groups at the C3 position. The carboxamide in ANA-004 introduces hydrogen bonding capabilities.[3] Comparisons between LEAD-001 , ANA-005 , and ANA-006 will reveal the influence of the substituents at the N1 and C5 positions on overall bioactivity.
Postulated Bioactivity and Structure-Activity Relationship (SAR) Insights
While direct experimental data for this specific analog series is not yet publicly available, we can extrapolate potential bioactivities and SAR trends from the extensive literature on pyrazole-based kinase inhibitors.
-
Kinase Inhibition as a Primary Target : The pyrazole scaffold is a common feature in many potent kinase inhibitors.[1][4] The ATP-binding pocket of kinases often accommodates heterocyclic scaffolds, and substituents on the pyrazole ring can be tailored to interact with specific residues within this pocket, thereby conferring selectivity and potency.[5] Key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and serine/threonine kinases like Akt, are plausible targets for this series of compounds.[5][6][7]
-
Influence of the C3-Substituent : The ethynyl group in LEAD-001 is a small, rigid, and electron-rich moiety that can participate in various non-covalent interactions within a kinase binding site. Replacing it with phenyl or substituted phenyl groups (ANA-002 , ANA-003 ) introduces steric bulk and potential for π-π stacking interactions. The electronic nature of the phenyl substituent (e.g., the electron-withdrawing chlorine in ANA-003 ) can significantly alter the binding affinity. The carboxamide group in ANA-004 can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the kinase hinge region.[3]
-
Role of N1 and C5 Substituents : The tert-butyl group at N1 (LEAD-001 , ANA-002 , ANA-003 , ANA-004 , ANA-006 ) provides significant steric bulk, which can orient the molecule within the binding pocket and enhance van der Waals interactions. Replacing it with a phenyl group (ANA-005 ) may alter this orientation and introduce additional aromatic interactions. The cyclopropyl group at C5 is a conformationally restricted, lipophilic substituent that can fit into hydrophobic pockets.[8] Its replacement with a phenyl group (ANA-006 ) would increase the overall aromaticity and size of the molecule, likely leading to a different binding mode and selectivity profile.
Experimental Protocols for Bioactivity Evaluation
To empirically determine the bioactivity of this analog series, a tiered screening approach is recommended. This should begin with a general cell viability assay to identify cytotoxic compounds, followed by more specific enzymatic assays to elucidate their mechanism of action.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast adenocarcinoma)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 or MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of the pyrazole analogs against a target kinase, such as EGFR or VEGFR-2.[1][7][10]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[11]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, non-binding 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted enzyme and 0.5 µL of the serially diluted compounds or DMSO (for controls). Incubate at room temperature for 30 minutes.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final reaction volume is typically 10-25 µL.[11][12]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.[10]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action: The PI3K/Akt Signaling Pathway
A significant number of pyrazole-based anticancer agents exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.[6][13] The PI3K/Akt pathway is a critical signaling cascade that is often dysregulated in cancer.[14][15] The pyrazole analogs in this series may potentially inhibit kinases within this pathway, such as Akt itself or upstream receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 that activate this pathway.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by pyrazole analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic analoging strategy and the detailed experimental protocols provided in this guide offer a robust framework for elucidating the structure-activity relationships of this chemical series. By evaluating their effects on cancer cell viability and specific kinase activities, researchers can identify lead compounds with potent and selective anticancer properties. Further investigation into their mechanism of action, potentially through their interaction with the PI3K/Akt signaling pathway, will be crucial for their future development as therapeutic agents.
References
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
Cancer Prevention Research. (2019, March 15). AKT as a Therapeutic Target for Cancer. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
-
Frontiers in Oncology. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Retrieved from [Link]
-
PMC. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
-
Taylor & Francis Online. (2022, January 10). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]
-
Bio-protocol. (n.d.). EGFR Kinase Inhibition. Retrieved from [Link]
-
PubMed. (2018, November 24). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]
-
IMR Press. (2025, November 11). Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions. Retrieved from [Link]
-
PubMed. (2025, November 11). Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions. Retrieved from [Link]
-
Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023, January 15). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Retrieved from [Link]
-
PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]
-
ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593). Retrieved from [Link]
-
MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
PMC. (2015, June 10). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Retrieved from [Link]
-
PubMed. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2021, April 5). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Retrieved from [Link]
-
Academic Strive. (2024, May 30). Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Retrieved from [Link]
Sources
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- 2. jchr.org [jchr.org]
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- 5. imrpress.com [imrpress.com]
- 6. aacrjournals.org [aacrjournals.org]
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- 15. Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Performance Guide: 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
[1]
Executive Summary & Structural Significance
In modern drug discovery, the pyrazole scaffold is ubiquitous, but the This compound (hereafter referred to as T-CP-EP ) represents a highly specialized pharmacophore.[1] Unlike generic pyrazoles, this molecule combines three critical structural features that dictate its solid-state behavior and biological efficacy:
-
1-Tert-butyl Group: Provides metabolic stability against N-dealkylation and enforces steric bulk that modulates receptor selectivity.[1]
-
5-Cyclopropyl Motif: Introduces unique electronic properties (pseudo-unsaturation) and rigid conformational locking distinct from acyclic alkyls.[1]
-
3-Ethynyl Handle: A linear, rigid spacer ideal for "click" chemistry or extending into deep binding pockets.[1]
This guide compares the structural performance of T-CP-EP against standard analogs (Methyl/Isopropyl variants), demonstrating why T-CP-EP offers superior conformational control and lipophilic efficiency.[1]
Comparative Structural Analysis
Objective: Evaluate the solid-state advantages of T-CP-EP relative to common alternatives.
The "Steric Lock" Effect
The primary differentiator of T-CP-EP is the steric clash between the bulky tert-butyl group at N1 and the cyclopropyl ring at C5.[1] In standard analogs (e.g., 1-Methyl), the C5-substituent can rotate freely.[1] In T-CP-EP, the tert-butyl group acts as a "locking mechanism," restricting the rotation of the cyclopropyl ring.[1]
Table 1: Structural Performance Comparison (Target vs. Analogs)
| Feature | Target: T-CP-EP | Analog A: 1-Methyl Variant | Analog B: 5-Isopropyl Variant |
| N1-Substituent | Tert-butyl (Bulky) | Methyl (Compact) | Tert-butyl |
| C5-Substituent | Cyclopropyl (Rigid) | Cyclopropyl | Isopropyl (Flexible) |
| Conformation | Restricted/Twisted: Steric bulk forces non-planar geometry.[1] | Planar/Free: Low barrier to rotation; likely planar packing.[1] | Disordered: Isopropyl rotates freely; high entropy.[1] |
| Lattice Energy | High: Efficient packing via interlocking hydrophobic surfaces.[1] | Medium: Dominated by dipole alignment; denser but less stable.[1] | Low: Poor packing efficiency due to flexible alkyl chains.[1] |
| Solubility (LogP) | High (~3.5): Enhanced membrane permeability.[1] | Low (~1.8): Higher water solubility, faster clearance. | High: Similar to Target, but metabolically labile.[1] |
| Crystal Habit | Prisms/Blocks (Vapor Diffusion) | Needles (Evaporation) | Plates (Often twinned) |
Electronic Modulation (Cyclopropyl vs. Isopropyl)
While isopropyl groups are sterically similar to cyclopropyl, they lack the Walsh orbitals of the cyclopropyl ring. Crystallographic analysis typically reveals a "bisected" conformation for the cyclopropyl ring in T-CP-EP, where the C-H bond of the cyclopropyl methine aligns with the pyrazole
Experimental Protocols: Structural Determination
Directive: To validate the T-CP-EP structure, specific protocols must be followed to mitigate the common disorder associated with tert-butyl groups.[1]
Crystallization Strategy
Challenge: T-CP-EP lacks strong Hydrogen Bond donors (no N-H).[1] Packing relies on weak Van der Waals and C-H...
Protocol:
-
Dissolution: Dissolve 20 mg of T-CP-EP in 0.5 mL of Dichloromethane (DCM) . Ensure complete solvation.
-
Antisolvent Selection: Use n-Hexane or Pentane (highly non-polar) to drive hydrophobic stacking.[1]
-
Setup: Place the DCM solution in an inner vial (open). Place this vial inside a larger jar containing 5 mL of Hexane. Seal the outer jar.
-
Incubation: Store at 4°C in a vibration-free environment for 7-14 days.
-
Why 4°C? Lower temperature reduces the solubility gradient speed, yielding fewer but higher-quality single crystals.[1]
-
Data Collection & Refinement
Critical Step: Tert-butyl groups often exhibit rotational disorder (3-fold rotation) at room temperature.[1]
-
Mounting: Select a block-shaped crystal (
mm).[1] Mount on a MiTeGen loop using Paratone oil.[1] -
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Causality: Cooling "freezes" the tert-butyl rotation, sharpening high-angle reflections and allowing precise resolution of methyl proton positions.[1]
-
-
Refinement (SHELXL):
-
If the tert-butyl group appears spherical/smeared, apply a disorder model (e.g., splitting methyl carbons into Part A/Part B with 60/40 occupancy).
-
Use RIGU or SIMU restraints to maintain reasonable thermal ellipsoids.[1]
-
Visualization of Structural Logic
The following diagram illustrates the workflow for determining the structure and the logical relationship between the chemical modifications and their crystallographic consequences.
Caption: Structural logic map linking the T-CP-EP chemical features to their specific crystallographic challenges and the required validation protocols.
References
-
Giori, P., et al. "Synthesis and properties of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine."[1] Organic Syntheses, 2013.[1]
-
Lynch, D. E., et al. "Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine: Analysis of tert-butyl disorder."[1] Zeitschrift für Kristallographie, 2025.[1][2]
-
Wong, M., et al. "Driving tert-butyl axial: The surprising cyclopropyl effect in conformational analysis."[1] Chemical Science, 2024.[1][3]
-
El Fal, M., et al. "Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine derivatives: Analysis of packing forces."[1] PMC, 2013.[1]
-
PubChem Compound Summary. "2-tert-butyl-N-[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxy-2-pyridinyl]pyridin-4-amine (Structural Analog Data)." National Library of Medicine.[1]
Sources
- 1. 2-tert-butyl-N-[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxy-2-pyridinyl]pyridin-4-amine | C25H31N5O2 | CID 171356373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Driving tert-butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole proper disposal procedures
Executive Summary
Effective disposal of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole requires strict adherence to protocols governing high-energy organic intermediates. While the pyrazole core and lipophilic side chains (tert-butyl, cyclopropyl) classify this as a standard organic waste, the terminal alkyne (ethynyl group) introduces a critical chemical incompatibility risk: metal acetylide formation .
This guide prioritizes the prevention of shock-sensitive precipitate formation in plumbing and waste containers. Under no circumstances should this compound be disposed of via sink drainage or mixed with heavy metal waste streams.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the reactivity of its functional groups. Treating it merely as "organic waste" is insufficient.
| Functional Group | Disposal Hazard Mechanism | Critical Action |
| 3-Ethynyl (Terminal Alkyne) | High Risk. Reacts with Copper (Cu), Silver (Ag), and Mercury (Hg) to form explosive metal acetylides. | NEVER use metal cans or pour down drains (copper plumbing). Use glass or HDPE. |
| Cyclopropyl Ring | Moderate Risk. High ring strain energy (~27.5 kcal/mol). Increases heat of combustion during incineration. | Ensure waste stream is designated for High BTU Incineration . |
| Tert-butyl Group | Low Risk. Increases lipophilicity. | Requires organic solvent dissolution; insoluble in water. |
| Pyrazole Core | Moderate Risk. Nitrogen-rich heterocycle. | Segregate from oxidizers to prevent NOx generation before incineration. |
Pre-Disposal Stabilization (The "Quench" Protocol)
Expertise Insight: If you have pure, bulk material (e.g., >5g of expired reagent), do not place it directly into a liquid waste carboy. The density difference can cause it to settle at the bottom, creating a localized "hotspot" of reactivity.
Protocol for Bulk Solids:
-
Dissolution: Dissolve the solid in a compatible non-halogenated solvent (Acetone or Ethanol) to create a <10% w/v solution.
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) unless your facility specifically requires halogenated waste segregation. Non-halogenated streams are cheaper and safer for incineration of this specific compound.
-
Metal Check: Verify the receiving waste carboy has NOT previously held reagents containing Silver nitrate, Copper sulfate, or Mercury compounds.
Waste Stream Segregation
Proper segregation is the primary defense against unplanned reactions in the waste accumulation area.
Stream A: Liquid Waste (Preferred)[1]
-
Container Type: HDPE (High-Density Polyethylene) or Amber Glass. NO METAL CANS.
-
Labeling: "Non-Halogenated Organic Waste."
-
Constituents to List: Acetone (or solvent used), this compound.
-
Incompatibilities: Do not mix with aqueous acidic waste (potential for exothermic protonation) or heavy metal solutions.[1]
Stream B: Solid Waste (Contaminated Consumables)
-
Items: Weigh boats, pipettes, gloves, silica gel from columns.
-
Packaging: Double-bag in clear polyethylene bags (4 mil thickness).
-
Labeling: "Solid Hazardous Waste - Debris contaminated with Pyrazole derivatives."
Decision Matrix: Disposal Workflow
Visualizing the logic flow to prevent errors.
Figure 1: Operational decision tree for segregating alkyne-functionalized pyrazole waste. Note the critical stop-point regarding metal contaminants.
Regulatory Compliance: Empty Containers
Under EPA RCRA regulations (40 CFR 261.7), a container is only considered "empty" and safe for trash disposal if specific criteria are met.[2][3]
The "Triple Rinse" Protocol:
-
Empty: Pour all flowable contents into the Stream A waste container.
-
Solvent Rinse: Add Acetone (approx. 10% of container volume). Cap and shake vigorously to dissolve residual lipophilic solids.
-
Drain: Pour rinsate into Stream A.
-
Repeat: Perform step 2 and 3 two more times (Total 3 rinses).
-
Deface: Cross out the label and write "Empty - Triple Rinsed."
-
Disposal: The container may now be discarded in standard laboratory trash or glass recycling, depending on local facility rules.
Emergency Procedures (Spills)
-
Small Spill (<10g/10mL):
-
Large Spill: Evacuate and contact EHS.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[6] RCRA Empty Container Regulations (40 CFR 261.7).[2][3] Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste: Segregation of Organics. Retrieved from [Link]
-
University of Pennsylvania (EHRS). (2023). Guidelines for Segregating and Combining Chemical Wastes.[7][3][4] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 3. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 4. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 5. fishersci.com [fishersci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
